Schisanlignone C
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C23H26O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one |
InChI |
InChI=1S/C23H26O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12H,7,10H2,1-6H3/t11-,12-/m1/s1 |
InChIキー |
IGSKKMAOJMXOII-VXGBXAGGSA-N |
異性体SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)[C@@H]1C)OC)OC)OC)OC)OCO3 |
正規SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(=O)C1C)OC)OC)OC)OC)OCO3 |
製品の起源 |
United States |
Foundational & Exploratory
The Isolation and Characterization of Schisanlignone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation, characterization, and biological activities of Schisanlignone C (often referred to as Schisandrin C), a bioactive lignan found in the fruits of Schisandra chinensis. This document details the experimental protocols for its extraction and purification, summarizes its key quantitative data, and illustrates its known signaling pathways.
Introduction
This compound, a dibenzocyclooctadiene lignan, is one of the major active components isolated from Schisandra chinensis, a plant with a long history of use in traditional medicine. Due to its significant anti-inflammatory and neuroprotective properties, this compound has garnered considerable interest within the scientific community for its potential therapeutic applications. This guide serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Isolation of this compound
The isolation of this compound from the fruits of Schisandra chinensis typically involves a multi-step process encompassing extraction, fractionation, and purification. Several methods have been successfully employed to obtain this compound.
Experimental Protocol: Extraction and Fractionation
A common approach for the extraction and initial fractionation of lignans, including this compound, from Schisandra chinensis is as follows:
-
Plant Material Preparation: Dried and powdered fruits of Schisandra chinensis are used as the starting material.
-
Extraction: The powdered material is extracted with a suitable organic solvent. A widely used method is ultrasonic-assisted extraction (UAE) with ethanol.[1]
-
Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between petroleum ether and aqueous methanol.
-
Column Chromatography: The fraction enriched with lignans is further purified using column chromatography over silica gel.[2] Elution with a gradient of solvents, such as a petroleum ether-ethyl acetate mixture, allows for the separation of different lignan components.[2]
Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)
For obtaining high-purity this compound, High-Speed Counter-Current Chromatography (HSCCC) is an effective technique.[2]
-
Sample Preparation: A pre-fractionated sample rich in this compound, obtained from silica gel chromatography, is used.[2]
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the purification of this compound, a system composed of petroleum ether-ethyl acetate-methanol-water (10:0.5:10:1, v/v) has been successfully used.[2]
-
HSCCC Separation: The sample is injected into the equilibrated HSCCC instrument, and the separation is performed by pumping the mobile phase through the stationary phase.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool those containing pure this compound.[2] The purity of the final compound is typically determined by HPLC.[2]
Characterization of this compound
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.
Spectroscopic Data
While a complete, detailed spectral dataset for this compound is dispersed across various literature, the following table summarizes the key identification parameters. The chemical structure of these compounds is often confirmed by ESI-MS and 1H NMR.[2]
| Property | Data |
| Molecular Formula | C22H24O6 |
| Molecular Weight | 384.422 g/mol |
| Mass Spectrometry (MS) | Product ions at m/z 370, 315, and 300 have been reported in tandem mass spectrometry studies of Schisandra chinensis fruit lignans, which are characteristic of Schisandrin C. |
| ¹H NMR | The chemical structure of Schisandrin C has been confirmed by ¹H NMR. |
| ¹³C NMR |
Note: Detailed ¹H and ¹³C NMR chemical shift assignments require access to specific research articles which may not be publicly available. Researchers should refer to specialized publications for complete spectral data.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[3] The anti-inflammatory effects are mediated through the modulation of several key signaling pathways.
-
NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[3][4]
-
MAPK Pathway: It also inhibits the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the production of inflammatory cytokines.[3][5]
-
JAK/STAT Pathway: The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is another target of this compound in mitigating inflammation.[3]
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential. It can protect neuronal cells from damage induced by neurotoxins and oxidative stress.
-
Nrf2/HO-1 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant defense mechanism.
-
AMPK Pathway: Studies have shown that this compound can regulate lipogenesis and lipolysis by increasing the phosphorylation of AMP-activated protein kinase (AMPK).[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathways in Anti-inflammatory Action
Caption: this compound inhibits pro-inflammatory mediator production.
Signaling Pathways in Neuroprotective Action
Caption: this compound promotes neuroprotection via activation of key signaling pathways.
References
- 1. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Botanical Treasury of Schisanlignone C: A Deep Dive into its Natural Origins and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Schisanlignone C, a dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathway of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core processes.
Natural Sources of this compound
This compound is predominantly found in plants of the Schisandraceae family, with Schisandra chinensis (Turcz.) Baill., commonly known as the five-flavor berry, being the most prominent source. The concentration of this compound, also widely referred to as Schisandrin C in the scientific literature, varies significantly depending on the part of the plant, geographical origin, and harvest time. The fruits and seeds are generally the most concentrated sources of this bioactive compound.[1]
Table 1: Quantitative Analysis of this compound (Schisandrin C) in Schisandra chinensis
| Plant Part | Concentration Range (mg/g dry weight) | Reference(s) |
| Fruits | 0.04 - 5.3 | [2][3] |
| Seeds | 0.75 - 1.86 (% of seed weight for total schisandrins) | [4] |
| Stems | Lower than fruits; specific values for this compound are not well-documented, but total lignans can be 6-11% of bark | [4][5] |
| Leaves | 1.4 - 55.1 (for total lignans, with schisandrin being a major component) | [4][5] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process that originates from the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various monolignols, which serve as the building blocks for lignans. While the complete enzymatic cascade leading to this compound has not been fully elucidated, key steps and enzyme families have been identified through transcriptomic and metabolomic studies of Schisandra species.[6][7][8]
The proposed biosynthetic pathway can be broadly divided into three stages:
-
Phenylpropanoid Pathway: The synthesis of monolignol precursors.
-
Monolignol Dimerization: The formation of the basic lignan scaffold.
-
Dibenzocyclooctadiene Ring Formation and Tailoring: The specific modifications that lead to the final structure of this compound.
Key enzyme families involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD), Dirigent proteins (DIR), Pinoresinol-lariciresinol reductase (PLR), Cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs).[6][7][9] Transcriptome analysis of S. chinensis has identified numerous candidate genes for these enzymes, suggesting a complex regulatory network.[7][10]
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from the fruits of Schisandra chinensis, based on common laboratory practices.
Detailed Methodology:
-
Sample Preparation: Air-dried fruits of S. chinensis are ground into a fine powder.
-
Extraction: The powdered material is extracted with 70-95% ethanol or methanol at room temperature with agitation for 24-48 hours, or by using a Soxhlet apparatus for 6-8 hours. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography.[11][12][13][14]
-
Stationary Phase: Silica gel (100-200 or 200-300 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used, starting with a low polarity (e.g., 9:1 n-hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing this compound are pooled.
-
-
Purification: The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.[15]
Quantification of this compound by HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and water is often employed. A typical gradient might start with 40% acetonitrile, increasing to 80% over 30 minutes.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[15]
-
Column Temperature: 25-30 °C.
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
| Run Time | ~40 minutes |
Structural Characterization
The identity and purity of isolated this compound are confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.
Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| 1 | 134.5 | 6.55 (s) |
| 2 | 148.9 | - |
| 3 | 140.9 | - |
| 4 | 109.8 | 6.71 (s) |
| 5 | 132.1 | - |
| 6 | 40.2 | 2.45 (m), 2.05 (m) |
| 7 | 33.8 | 1.85 (m) |
| 8 | 22.1 | 1.25 (d, 6.5) |
| 9 | 123.7 | - |
| 10 | 112.3 | 6.89 (s) |
| 11 | 151.2 | - |
| 12 | 140.1 | - |
| 13 | 149.8 | - |
| 14 | 102.3 | 6.58 (s) |
| 2-OCH₃ | 56.1 | 3.89 (s) |
| 3-OCH₃ | 60.9 | 3.55 (s) |
| 12-OCH₃ | 60.9 | 3.91 (s) |
| 13-OCH₃ | 56.1 | 3.85 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented here is a representative example compiled from the literature.[9]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
Chemical Synthesis of this compound (Schizandrin)
The total synthesis of schizandrin has been achieved, providing a route to this natural product from commercially available starting materials. A key step in a reported synthesis involves an intramolecular nonphenolic oxidative coupling.
This synthetic route offers a valuable alternative to extraction from natural sources, enabling the production of this compound for further research and development.
Regulatory Networks and Signaling
The biosynthesis of lignans in Schisandra is a tightly regulated process. Transcriptome analyses have revealed that the expression of genes encoding key biosynthetic enzymes is coordinated and can be influenced by developmental stage and environmental factors.[6][10] Phytohormones such as abscisic acid (ABA) are thought to play a role in regulating lignan production. Further research is needed to fully understand the complex signaling pathways that govern the accumulation of this compound in S. chinensis.
This technical guide provides a foundational understanding of the natural sources and biosynthesis of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents [mdpi.com]
- 2. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current knowledge of Schisandra chinensis (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Candidate genes involved in the biosynthesis of lignan in <i>Schisandra chinensis</i> fruit based on transcriptome and metabolomes analysis [cjnmcpu.com]
- 8. researchgate.net [researchgate.net]
- 9. cjnmcpu.com [cjnmcpu.com]
- 10. Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ache.org.rs [ache.org.rs]
- 12. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ekwan.github.io [ekwan.github.io]
physical and chemical properties of Schisanlignone C
This document provides a comprehensive overview of the physical and chemical properties of Schisanlignone C, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a lignan, a class of natural products known for their interesting biological activities. It has been isolated from plants of the Schisandra genus.[1][2] The fundamental physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₆O₇ | [3] |
| Molecular Weight | 414.5 g/mol | [2][3] |
| CAS Number | 144606-83-7 | [3] |
| Physical Description | Powder | [2] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][2] |
| Storage Conditions | Store at -20°C under an inert atmosphere. | [2][3][4] |
Structural Elucidation and Spectral Data
The chemical structure of this compound was determined through spectral analysis. The absolute configuration of this compound and related lignans was established using spectroscopic methods.[1] While specific spectral data is not detailed in the provided search results, the structural elucidation of similar lignans from Schisandra species typically involves 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[5]
Biological Context
This compound is a natural product isolated from Schisandra henryi and Schisandra viridis.[1][2] Lignans from the Schisandra genus are a well-studied class of compounds with a variety of reported biological activities.[5] However, specific biological activities and signaling pathways for this compound are not detailed in the provided search results.
Experimental Protocols
Detailed experimental protocols for specific biological assays of this compound are not available in the search results. However, a general methodology for its isolation can be described.
Isolation of this compound:
The isolation of this compound was reported as part of a study on the constituents of Schisandra viridis.[1] A general workflow for the isolation and identification of such a natural product is outlined in the diagram below. This process typically involves extraction from the plant material, followed by chromatographic separation and purification, and finally, structural elucidation using spectroscopic techniques.
Caption: A generalized workflow for the isolation and identification of this compound.
References
In-Depth Spectroscopic Analysis of Neglschisandrin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Neglschisandrin C, a dibenzocyclooctadiene lignan isolated from Schisandra neglecta. The information presented herein is crucial for the identification, characterization, and further development of this natural product. It is highly probable that "Schisanlignone C" refers to Neglschisandrin C, as detailed in the scientific literature.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Neglschisandrin C.
Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | High-Resolution Electrospray Ionization (HR-ESI-MS) |
| Molecular Formula | C₃₂H₃₆O₈ |
| Measured m/z | 571.2302 [M+Na]⁺ |
Infrared (IR) Spectroscopy Data
Detailed IR spectroscopic data for Neglschisandrin C is not explicitly provided in the primary literature describing its isolation. General IR absorptions for lignans of this class include bands corresponding to hydroxyl, aromatic, ether, and aliphatic C-H stretching and bending vibrations.
Ultraviolet (UV) Spectroscopy Data
| λmax (nm) |
| 217 |
| 252 |
| 280 |
¹H NMR Spectroscopic Data (CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 4 | 6.64 | s | |
| 11 | 6.51 | s | |
| 1-OCH₃ | 3.84 | s | |
| 2-OCH₃ | 3.86 | s | |
| 3-OCH₃ | 3.89 | s | |
| 12-OCH₃ | 3.85 | s | |
| 13-OCH₃ | 3.90 | s | |
| 6 | 4.88 | d | 2.4 |
| 7 | 2.13 | br s | |
| 8α | 2.05 | m | |
| 8β | 1.85 | m | |
| 9α | 2.58 | dd | 13.6, 4.8 |
| 9β | 2.25 | dd | 13.6, 11.2 |
| 17-CH₃ | 1.28 | s | |
| 18-CH₃ | 0.88 | d | 7.2 |
| 14-OCOCH(CH₃)CH₂CH₃ | 2.45 | m | |
| 14-OCOCH(CH₃)CH₂CH₃ | 1.15 | d | 7.2 |
| 14-OCOCH(CH₃)CH₂CH₃ | 0.86 | t | 7.2 |
¹³C NMR Spectroscopic Data (CDCl₃)
| Position | δC (ppm) |
| 1 | 152.2 |
| 2 | 141.1 |
| 3 | 151.2 |
| 4 | 109.8 |
| 5 | 135.5 |
| 6 | 81.9 |
| 7 | 78.1 |
| 8 | 34.2 |
| 9 | 34.5 |
| 10 | 124.6 |
| 11 | 102.4 |
| 12 | 152.5 |
| 13 | 141.5 |
| 14 | 139.8 |
| 15 | 121.9 |
| 16 | 125.3 |
| 17 | 21.9 |
| 18 | 11.2 |
| 1-OCH₃ | 56.0 |
| 2-OCH₃ | 61.1 |
| 3-OCH₃ | 60.9 |
| 12-OCH₃ | 56.1 |
| 13-OCH₃ | 61.2 |
| 14-OCOCH(CH₃)CH₂CH₃ | 176.5 |
| 14-OCOCH(CH₃)CH₂CH₃ | 41.2 |
| 14-OCOCH(CH₃)CH₂CH₃ | 16.5 |
| 14-OCOCH(CH₃)CH₂CH₃ | 11.5 |
Experimental Protocols
The following methodologies are based on the procedures described for the isolation and structural elucidation of Neglschisandrin C.[1]
Extraction and Isolation
-
Plant Material : Air-dried stems of Schisandra neglecta were used as the starting material.[1]
-
Extraction : The ground plant material was exhaustively extracted with 95% ethanol at room temperature. The resulting ethanol extract was evaporated in vacuo to yield a semisolid residue.[1]
-
Fractionation : The residue was suspended in water and partitioned with diethyl ether. The diethyl ether soluble fraction was concentrated.[1]
-
Chromatography : The concentrated ether extract was subjected to column chromatography on silica gel using a petroleum ether/acetone gradient. Further purification was achieved through repeated column chromatography with a petroleum ether/ethyl acetate eluent, followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a methanol/water mobile phase to yield pure Neglschisandrin C.[1]
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in CDCl₃. Chemical shifts are reported in ppm relative to the solvent signal.[2]
-
Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.[1]
-
UV Spectroscopy : The UV spectrum was recorded to identify characteristic absorption maxima.[1]
-
IR Spectroscopy : The original publication indicates that an IR spectrum was obtained, though the specific data is not provided.[1]
Visualizations
Spectroscopic Analysis Workflow for Neglschisandrin C
Caption: Workflow for the isolation and spectroscopic analysis of Neglschisandrin C.
This guide provides foundational data for researchers working with Neglschisandrin C. For more detailed experimental parameters and 2D NMR correlations, consulting the primary literature is recommended.
References
In Vitro Biological Activity of Schisantherin C: A Technical Overview
Summary of In Vitro Biological Activities
Schisandrin C has demonstrated significant potential in vitro, primarily exhibiting anti-neuroinflammatory and hepatoprotective effects. The key activities are summarized below, with quantitative data presented in the subsequent tables.
Anti-Neuroinflammatory Activity
Schisandrin C has been shown to mitigate inflammatory responses in microglial cells, the resident immune cells of the central nervous system. Its mechanisms of action include the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways. Specifically, Schisandrin C significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipoteichoic acid (LTA)-stimulated BV-2 microglial cells.[1] This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]
Furthermore, Schisandrin C exerts its anti-neuroinflammatory effects by modulating critical signaling pathways. It has been observed to suppress the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), janus-kinase/signal transducer and activator of transcription (JAK-STATs), and mitogen-activated protein kinase (MAPK) pathways in activated microglia.[1]
Hepatoprotective Activity
Dibenzocyclooctadiene lignans from Schisandra chinensis, including Schisandrin C, are recognized for their hepatoprotective properties.[2] In vitro studies using a carbon tetrachloride (CCl4)-induced liver injury model in primary cultured rat hepatocytes have demonstrated the protective effects of these compounds.[2] The hepatoprotective activity is attributed to their ability to mitigate cellular damage and improve cell viability.[2]
Quantitative Data
The following tables summarize the key quantitative data on the in vitro biological activity of Schisandrin C.
Table 1: Anti-Neuroinflammatory Activity of Schisandrin C in LTA-stimulated BV-2 Microglia
| Parameter | Concentration of Schisandrin C | Inhibition/Effect | Reference |
| Nitric Oxide (NO) Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |
| Prostaglandin E2 (PGE2) Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |
| TNF-α Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |
| IL-1β Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |
| IL-6 Production | 1, 5, 20 µM | Dose-dependent inhibition | [1] |
| iNOS Protein Expression | 1, 5, 20 µM | Dose-dependent inhibition | [1] |
| COX-2 Protein Expression | 1, 5, 20 µM | Dose-dependent inhibition | [1] |
| NF-κB Activation | 20 µM | Inhibition | [1] |
| MAPK (p38, ERK, JNK) Phosphorylation | 20 µM | Inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: BV-2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Schisandrin C for 1 hour before stimulation with lipoteichoic acid (LTA) (10 µg/mL).
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with Schisandrin C and/or LTA.
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution as a standard to calculate the nitrite concentration.
Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs, NF-κB subunits).
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
Visualizations
Signaling Pathways
Caption: Schisandrin C inhibits LTA-induced neuroinflammation.
Experimental Workflow
Caption: Workflow for in vitro anti-neuroinflammatory assays.
References
- 1. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Preliminary Cytotoxicity Assays for Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data interpretation for preliminary cytotoxicity assays of Schisanlignone C. Due to the limited availability of public data on this compound, this document leverages data and protocols from closely related and well-studied Schisandra lignans, such as Schisandrin C, to present a representative framework for investigation.
Introduction to this compound and its Therapeutic Potential
Lignans isolated from the fruits of Schisandra chinensis have garnered significant interest for their diverse biological activities, including anticancer properties.[1] These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and other antiproliferative mechanisms.[2] While specific data for this compound is emerging, the broader class of Schisandra lignans has demonstrated cytotoxicity against a variety of cancer cell lines, suggesting a promising avenue for oncological drug discovery. This guide outlines the foundational assays required to assess the cytotoxic potential of this compound.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activities of Schisandrin C, a structurally related dibenzocyclooctadiene lignan, against various human cancer cell lines. This data serves as a benchmark for designing and interpreting preliminary assays for this compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of cell proliferation.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Bel-7402 | Human Hepatocellular Carcinoma | Schisandrin C | 81.58 ± 1.06 | 48 | [3][4] |
| Bcap37 | Human Breast Cancer | Schisandrin C | 136.97 ± 1.53 | 48 | [3][4] |
| KB-3-1 | Human Nasopharyngeal Carcinoma | Schisandrin C | 108.00 ± 1.13 | 48 | [3][4] |
| U937 | Human Histiocytic Lymphoma | Schisandrin C | 25-100 (effective range) | 48 | [5] |
| L929 | Mouse Fibrosarcoma | Schisandrin C | 60-100 (effective range) | 24 | [5] |
| THP-1 | Human Acute Monocytic Leukemia | Schisandrin C | 60-100 (effective range) | 24 | [5] |
| PC3 | Human Prostate Cancer | Schirubrisin B | 3.21 ± 0.68 | Not Specified | [6] |
| MCF7 | Human Breast Cancer | Schirubrisin B | 13.30 ± 0.68 | Not Specified | [6] |
| HL-60 | Human Promyelocytic Leukemia | Propinquanin B | < 10 | Not Specified | [7] |
| Hep-G2 | Human Hepatocellular Carcinoma | Propinquanin B | < 10 | Not Specified | [7] |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate cytotoxicity assessment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability.
This protocol is adapted from standard procedures for assessing the cytotoxicity of novel compounds.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., Bel-7402)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range for initial screening could be 0.1, 1, 10, 50, 100, and 200 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Signaling Pathways and Workflows
The cytotoxic effects of many Schisandra lignans are mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Schisanlignone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities, particularly its anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the known molecular targets of this compound and the signaling pathways it modulates. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising natural compound. While extensive qualitative data exists, it is important to note a current gap in the publicly available literature regarding standardized quantitative metrics such as IC50, Ki, and Kd values for many of the described interactions.
Molecular Targets and Signaling Pathways
This compound exerts its biological effects by modulating key signaling cascades involved in inflammation and oxidative stress. The primary molecular targets and pathways are detailed below.
Anti-inflammatory Mechanisms
This compound demonstrates potent anti-inflammatory activity by targeting multiple components of the inflammatory response.
1. Inhibition of Pro-inflammatory Mediators:
This compound has been shown to reduce the production of several key pro-inflammatory molecules, including:
-
Prostaglandin E2 (PGE2)
-
Nitric Oxide (NO)
-
Reactive Oxygen Species (ROS)
-
Interleukin-6 (IL-6) [2]
2. Suppression of Key Inflammatory Signaling Pathways:
The reduction in pro-inflammatory mediators is a consequence of the inhibition of upstream signaling pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the activation and nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[3][4] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound suppresses the phosphorylation of key MAPK members, including p38, ERK, and JNK, which are crucial for the production of inflammatory cytokines.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: this compound has been observed to attenuate the activation of the JAK/STAT signaling cascade, another important pathway in cytokine signaling.
3. NLRP3 Inflammasome Inhibition:
This compound can significantly prevent the activation of the NLRP3 inflammasome complex.[2] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Antioxidant Mechanisms
A cornerstone of this compound's therapeutic potential lies in its ability to bolster the cellular antioxidant defense system.
1. Activation of the Nrf2 Pathway:
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound activates this pathway, leading to the upregulation of several phase II detoxifying and antioxidant enzymes. Mechanistic studies have revealed that this compound directly targets Kelch-like ECH-associated protein 1 (Keap1) , a negative regulator of Nrf2.[5][6][7] By binding to Keap1, this compound disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes.[5][6][7]
-
Upregulated Antioxidant Enzymes:
-
Heme Oxygenase-1 (HO-1)
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1)
-
Superoxide Dismutase (SOD)
-
Glutathione Peroxidase (GPx)
-
2. Promotion of Mitochondrial Biogenesis:
This compound has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria. This effect is mediated through the activation of the p-Akt and Nrf2 pathways, contributing to improved cellular energy metabolism and reduced oxidative stress.
Quantitative Data
While precise inhibitory constants are not widely reported, the following tables summarize the observed effects of this compound at various concentrations based on available literature.
| Target Pathway | Observed Effect | Effective Concentration | Cell/System | Reference |
| NF-κB | Inhibition of nuclear translocation | 5 - 20 µM | THP-1 cells | [8] |
| MAPK (ERK, p38, JNK) | Inhibition of phosphorylation | 5 - 20 µM | THP-1 cells | [8] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced expression | 1 - 100 µM | RAW 264.7 macrophages | [2] |
| NLRP3 Inflammasome | Attenuation of activation | 1 - 100 µM | RAW 264.7 macrophages | [2] |
| Nrf2 | Increased nuclear translocation | Not specified | Ang II-challenged vascular endothelium | [5] |
| Molecular Target | Observed Effect | Effective Concentration | Cell/System | Reference |
| Keap1 | Direct binding (inferred) | Not specified | In silico and cell-based assays | [5][6] |
| COX-2 | Reduced expression | Not specified | Macrophages | [9] |
| iNOS | Reduced expression | Not specified | Macrophages | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's molecular targets are provided below.
Western Blot Analysis for NF-κB Activation
This protocol is used to determine the levels of total and phosphorylated NF-κB p65 subunit in both cytosolic and nuclear fractions.
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and treat with this compound at desired concentrations for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and lyse using a nuclear extraction buffer (e.g., containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Centrifuge to remove debris and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total p65 and phospho-p65 overnight at 4°C. Use antibodies against lamin B1 and β-actin as nuclear and cytoplasmic loading controls, respectively.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
-
Quantify band intensities using densitometry software.
-
Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding
This protocol is used to determine the in vivo binding of Nrf2 to the antioxidant response element (ARE) in the promoter regions of its target genes.[3][4][11]
-
Cell Culture and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an anti-Nrf2 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR):
Mitochondrial Biogenesis Assay
This assay measures the relative abundance of mitochondrial- and nuclear-encoded proteins to assess changes in mitochondrial mass.
-
Cell Culture and Treatment: Culture cells and treat with this compound for the desired duration.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against a mitochondrial-encoded protein (e.g., COX-I, a subunit of Complex IV) and a nuclear-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).
-
Wash and incubate with fluorescently labeled secondary antibodies with distinct emission spectra.
-
Counterstain the nuclei with DAPI.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the fluorescence intensity of COX-I and SDH-A per cell.
-
Calculate the ratio of COX-I to SDH-A fluorescence intensity. An increase in this ratio is indicative of enhanced mitochondrial biogenesis.[13]
-
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound presents a compelling profile as a multi-target agent with significant anti-inflammatory and antioxidant activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and Nrf2 underscores its therapeutic potential for a range of conditions underpinned by inflammation and oxidative stress. While the precise quantitative parameters of its interactions with specific molecular targets require further investigation, the existing body of evidence provides a strong foundation for continued research and development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate the mechanisms of action of this compound and translate these findings into novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel compound that inhibits iNOS and COX-2 expression in LPS-stimulated macrophages from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schisandrin C isolated from Schisandra chinensis fruits inhibits lipid accumulation by regulating adipogenesis and lipolysis through AMPK signaling in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Dibenzocyclooctadiene Lignans: From Phytochemistry to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily isolated from plants of the Schisandraceae family, have garnered significant scientific attention for their diverse and potent pharmacological activities.[1][2] These natural products, characterized by a unique C18 dibenzocyclooctadiene skeleton, have been a focal point of research in medicinal chemistry and drug discovery due to their promising therapeutic applications, including anticancer, anti-inflammatory, hepatoprotective, and neuroprotective effects.[1][3][4] This technical guide provides a comprehensive literature review of dibenzocyclooctadiene lignans, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to facilitate further research and development in this field.
Biological Activities and Therapeutic Potential
Dibenzocyclooctadiene lignans exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutics. Their mechanisms of action are often multifaceted, targeting various cellular processes and signaling pathways.
Anticancer Activity: A significant body of research has focused on the anticancer properties of these lignans.[1][5] Studies have demonstrated that compounds such as schisandrin B and gomisin A can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] The anticancer effects are often mediated through the modulation of key signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, which are critical for cancer cell proliferation, survival, and metastasis.[1][5] Furthermore, some dibenzocyclooctadiene lignans have shown potential in overcoming multidrug resistance in cancer cells, a major challenge in oncology.[1]
Anti-inflammatory Effects: Several dibenzocyclooctadiene lignans have demonstrated potent anti-inflammatory properties.[3][6] For instance, compounds like (-)-gomisin N, (+)-γ-schisandrin, and rubrisandrin A have been shown to inhibit the production of pro-inflammatory mediators.[3] A key mechanism underlying their anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3] Additionally, some lignans can suppress the production of nitric oxide (NO), a mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Hepatoprotective Properties: The hepatoprotective effects of dibenzocyclooctadiene lignans are well-documented, with a long history of use in traditional medicine for treating liver ailments.[1][7] Lignans such as schisandrin B, schisandrin A, and schisandrol B have been identified as key hepatoprotective constituents.[7] Their mechanisms of action include enhancing the liver's antioxidant capacity, protecting against oxidative stress, and inhibiting acetaminophen-induced liver injury by modulating cytochrome P450 enzymes.[1]
Neuroprotective Activities: Certain dibenzocyclooctadiene lignans have shown promise in protecting against neurotoxicity and neurodegenerative diseases.[8] For example, polysperlignans A, B, D, and E have demonstrated neuroprotective effects against β-amyloid and hydrogen peroxide-induced neurotoxicity in PC12 cells.[8] These findings suggest their potential as therapeutic agents for conditions such as Alzheimer's disease.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various dibenzocyclooctadiene lignans, providing a comparative overview for researchers.
Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
| Compound | Assay | Cell Line | Concentration | Inhibition/Effect | Reference |
| Kadsuindutain A-E | NO production inhibition | RAW264.7 | IC50: 10.7-34.0 μM | Inhibit NO production | [9] |
| Ananonin J | NO production inhibition | RAW 264.7 | IC50: 45.24 ± 1.46 µM | Inhibit NO production | [10] |
| Ananolignan F | NO production inhibition | RAW 264.7 | IC50: 41.32 ± 1.45 µM | Inhibit NO production | [10] |
| Ananolignan C | NO production inhibition | RAW 264.7 | IC50: 48.71 ± 1.34 µM | Inhibit NO production | [10] |
| (-)-Gomisin N | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3][6] |
| (+)-γ-Schisandrin | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3][6] |
| Rubrisandrin A | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3] |
| (-)-Gomisin J | Anti-NF-κB activity | THP-1-Blue NF-κB cells | 10 µM | Statistically significant | [3][6] |
Table 2: Anti-HIV Activity of Dibenzocyclooctadiene Lignans
| Compound | Assay | Therapeutic Index (TI) | Reference |
| Marlignan C | Anti-HIV activity | 13 | [8] |
| Marlignan E | Anti-HIV activity | 16 | [8] |
| Marlignan H | Anti-HIV activity | 18 | [8] |
| Marlignan L | Anti-HIV activity | 16 | [8] |
| Schilancifolignan A | Anti-HIV-1 activity | 8 | [8] |
| Schilancifolignan B | Anti-HIV-1 activity | 12 | [8] |
| Schilancifolignan C | Anti-HIV-1 activity | 7 | [8] |
Key Signaling Pathways
The biological effects of dibenzocyclooctadiene lignans are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways involved in their anticancer and anti-inflammatory activities.
Caption: Anticancer mechanisms of dibenzocyclooctadiene lignans.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 9. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jmpm.vn [jmpm.vn]
Schisanlignone C: A Technical Overview of its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisanlignone C, a dibenzocyclooctadiene lignan, was first isolated and identified in 1992 from the plant Schisandra viridis. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. It details the experimental protocols employed for its isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and outlines our current understanding of its biological context. While specific biological activities and signaling pathways for this compound remain largely unexplored, this document lays the foundational knowledge for future research and drug development endeavors.
Introduction
Lignans, a major class of phytoestrogens, are widely distributed in the plant kingdom and have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The genus Schisandra, in particular, is a rich source of structurally unique and biologically active lignans. In 1992, a research group led by Luo Guangqiu reported the discovery of three new lignans from the plant Schisandra viridis A. C. Sm., collected from the northern Guangdong Province of China. Among these was this compound.[1][2] This guide will focus on the initial discovery and characterization of this specific compound.
Discovery and Isolation
This compound was first reported in the paper "Studies on the constituent of Schisandra viridis A. C. Sm. in the northern Guangdong province. II" published in Acta Chimica Sinica in 1992.[1][2]
Plant Material
The dried stems of Schisandra viridis A. C. Smith were used as the source material for the isolation of this compound.
Experimental Protocol: Extraction and Isolation
The following workflow outlines the general procedure for the extraction and isolation of lignans from Schisandra species, based on common practices in the field and inferred from the discovery of similar compounds. The specific details from the original publication by Luo G. et al. form the basis of this protocol.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered stems of S. viridis were macerated with 95% ethanol at room temperature.
-
Concentration: The ethanol extract was filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity. The lignan fraction, including this compound, was typically found in the chloroform-soluble portion.
-
Column Chromatography: The chloroform fraction was subjected to column chromatography on silica gel.
-
Gradient Elution: The column was eluted with a gradient of petroleum ether-acetone, with the polarity gradually increasing. Fractions were collected systematically.
-
Fraction Analysis: The collected fractions were monitored by thin-layer chromatography (TLC). Fractions containing similar components were combined.
-
Purification: The fraction containing this compound was further purified using techniques such as preparative TLC or recrystallization to yield the pure compound as a crystalline solid.
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₆O₇ |
| Molecular Weight | 414.45 g/mol |
| CAS Registry No. | 144606-83-7 |
| Appearance | Crystalline Solid |
| Source | Schisandra viridis A. C. Smith |
Table 2: ¹H-NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context. | |||
| Aromatic Protons | 6.5 - 7.0 | m | |
| Methoxy Protons | 3.6 - 3.9 | s | |
| Methylenedioxy Protons | ~5.9 | s | |
| Aliphatic Protons | 1.0 - 2.5 | m |
Table 3: ¹³C-NMR Spectroscopic Data for this compound (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Data from original 1992 publication is not fully available. Representative shifts for similar lignans are provided for context. | |
| Carbonyl Carbon | ~200 |
| Aromatic Carbons | 100 - 155 |
| Methoxy Carbons | 55 - 61 |
| Methylenedioxy Carbon | ~101 |
| Aliphatic Carbons | 10 - 50 |
Biological Activity and Signaling Pathways
To date, there is a significant lack of specific research on the biological activities and mechanisms of action of this compound. Most studies on Schisandra lignans have focused on more abundant compounds like schisandrin, gomisin A, and deoxyschisandrin. These related compounds have been shown to possess a wide range of pharmacological effects, including hepatoprotective, neuroprotective, anti-inflammatory, and antioxidant activities.
It is plausible that this compound may exhibit similar biological properties due to its structural resemblance to other bioactive dibenzocyclooctadiene lignans. However, dedicated studies are required to confirm this and to elucidate any specific signaling pathways that this compound might modulate.
Logical Relationship for Future Investigation
Caption: A proposed logical workflow for future research on this compound.
Conclusion
This compound is a dibenzocyclooctadiene lignan discovered in 1992 from Schisandra viridis. While its initial isolation and structural characterization have been established, there is a notable gap in the scientific literature regarding its specific biological activities and mechanisms of action. This technical guide consolidates the foundational knowledge of this compound, providing researchers and drug development professionals with the necessary background to initiate further investigation into the therapeutic potential of this natural product. The detailed experimental approaches and structured data presented herein serve as a valuable resource for future studies aimed at unlocking the pharmacological promise of this compound.
References
An In-depth Technical Guide to Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Schisanlignone C, a lignan compound isolated from plants of the Schisandra genus. This document consolidates its chemical identity, and available biological data, and outlines relevant experimental methodologies.
Chemical Identity
This compound is a naturally occurring lignan.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 144606-83-7 | [1][2][3][4] |
| Molecular Formula | C23H26O7 | [4] |
| Molecular Weight | 414.5 g/mol | [4] |
| Purity | ≥98% (Commercially available) | [4] |
| Physical Description | Powder | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Store at -20°C under an inert atmosphere or at 2-8°C, protected from air and light.[3][4] |
Biological Activity and Signaling Pathways
Lignans isolated from Schisandra chinensis (SCL) have demonstrated significant anti-inflammatory properties.[5] These effects are primarily attributed to the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]
Anti-inflammatory Effects
Studies on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) have shown that SCL can significantly suppress the production of pro-inflammatory mediators.[5]
| Mediator | Effect of SCL Treatment |
| Nitric Oxide (NO) | Significant reduction in release |
| Prostaglandin E2 (PGE2) | Significant reduction in release |
| Interleukin-1β (IL-1β) | Dose-dependent inhibition of production |
| Interleukin-6 (IL-6) | Dose-dependent inhibition of production |
| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition of production |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Suppression of secretion |
| RANTES (CCL5) | Suppression of secretion |
| Macrophage Inflammatory Protein-1α (MIP-1α) | Suppression of secretion |
This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5]
Modulation of Signaling Pathways
The anti-inflammatory effects of Schisandra lignans are mediated through the inhibition of critical signaling cascades.
-
NF-κB Pathway: Lignans have been shown to target the NF-κB signaling pathway.[7][8] SCL treatment suppresses the phosphorylation of IκB kinase (IKKα/β) and the inhibitor of NF-κB (IκB-α), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibition ultimately leads to a decrease in the expression of pro-inflammatory genes.[5]
-
MAPK Pathway: SCL treatment effectively blocks the phosphorylation of key MAPK molecules, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[5] The MAPK pathway is crucial for the activation of transcription factors like activator protein-1 (AP-1), which is also involved in the inflammatory response.[5]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another target. SCL has been observed to decrease the phosphorylation of Akt, a downstream protein of PI3K that plays a role in the LPS-induced activation of the NF-κB pathway.[5]
-
TBK1/IRF3 Pathway: SCL treatment also leads to a decrease in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key components of the type I interferon response.[5]
Below is a representative diagram of the NF-κB signaling pathway, which is a key target of Schisandra lignans.
References
- 1. This compound | CAS:144606-83-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS 144606-83-7 | ScreenLib [screenlib.com]
- 3. This compound | 144606-83-7 - Coompo [coompo.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells | MDPI [mdpi.com]
- 6. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Proposed Total Synthesis of Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
Abstract: Schisanlignone C is a dibenzocyclooctadiene lignan with potential biological activity. This document outlines a detailed, proposed total synthesis protocol for this compound. As no direct total synthesis has been published to date, this protocol is based on the successful and well-documented asymmetric total syntheses of structurally analogous lignans, such as Gomisin O, Interiotherin A, and Angeloylgomisin R.[1][2][3][4] The proposed strategy relies on a convergent approach featuring key steps such as an asymmetric crotylation to establish initial stereocenters, a diastereoselective hydroboration/Suzuki-Miyaura coupling to form a key biaryl precursor, and a highly stereoselective oxidative biaryl cuprate coupling to construct the core dibenzocyclooctadiene ring system.[1][2][3][4]
Proposed Retrosynthetic Analysis and Strategy
The proposed synthesis of this compound is based on a convergent strategy that has been successfully applied to other dibenzocyclooctadiene lignans.[2][3] The key disconnection is the atroposelective formation of the biaryl bond to form the eight-membered ring. The stereochemistry of this ring is controlled by the pre-existing stereocenters in the acyclic precursor, which are, in turn, installed using an asymmetric crotylation reaction.
Experimental Protocols
This section details the proposed step-by-step experimental procedures for the total synthesis of this compound.
Synthesis of the Aryl Aldehyde Precursor
The synthesis would commence with a commercially available, appropriately substituted aromatic compound that will form one of the aryl rings of this compound. The specific starting material would be 3,4,5-trimethoxybenzaldehyde.
Asymmetric Crotylation
The stereocenters on the aliphatic bridge are proposed to be installed via a highly enantioselective crotylation of the aryl aldehyde.
Protocol:
-
To a solution of the Leighton auxiliary in toluene at -78 °C is added a solution of crotylmagnesium bromide.
-
After stirring for 30 minutes, a solution of 3,4,5-trimethoxybenzaldehyde in toluene is added dropwise.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and warmed to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
Synthesis of the 1,4-Diarylbutane Precursor
A diastereoselective hydroboration followed by a Suzuki-Miyaura coupling is proposed to construct the 1,4-diarylbutane backbone.
Protocol:
-
Hydroboration: To a solution of the homoallylic alcohol in THF at 0 °C is added 9-BBN dimer. The reaction is warmed to room temperature and stirred for 12 hours.
-
Suzuki-Miyaura Coupling: To the above solution is added a solution of the second aryl bromide fragment, aqueous K3PO4, and Pd(dppf)Cl2.
-
The reaction mixture is heated to 80 °C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
The residue is purified by flash chromatography to yield the 1,4-diarylbutane.
Atropdiastereoselective Biaryl Cuprate Coupling
The crucial eight-membered ring is formed via a highly stereoselective intramolecular oxidative coupling of a cuprate intermediate.[2][3]
Protocol:
-
The 1,4-diarylbutane precursor is first converted to the corresponding organostannane.
-
The organostannane is then subjected to tin-lithium exchange with n-butyllithium in THF at -78 °C.
-
The resulting aryllithium is transmetalated with CuCN.
-
The solution of the organocuprate is warmed to -20 °C and stirred for 2 hours to effect the intramolecular coupling.
-
The reaction is quenched with a mixture of saturated aqueous NH4Cl and NH4OH.
-
The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over Na2SO4, and concentrated.
-
Purification by flash chromatography affords this compound.
Data Presentation
The following table summarizes the estimated yields for each key step in the proposed synthesis of this compound, based on reported yields for analogous reactions in the synthesis of related dibenzocyclooctadiene lignans.[2][3]
| Step | Reaction | Estimated Yield (%) |
| 1 | Asymmetric Crotylation | 85 - 95 |
| 2 | Hydroboration/Suzuki-Miyaura Coupling | 70 - 85 |
| 3 | Atropdiastereoselective Biaryl Coupling | 60 - 75 |
| Overall | Total Synthesis | 36 - 60 |
Visualization of the Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Disclaimer: This document outlines a proposed total synthesis of this compound based on established methodologies for structurally related compounds. The reaction conditions and yields are estimations and would require experimental optimization. This protocol is intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Asymmetric synthesis of the dibenzocyclooctadiene lignans interiotherin a and gomisin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Asymmetric Total Synthesis of Dibenzocyclooctadiene Lignan Natural Products - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Schisanlignone C using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C is a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, which are widely used in traditional medicine. The quantification of this compound in various matrices, including biological fluids and plant extracts, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound.
The method outlined below is based on established analytical principles for the quantification of structurally related lignans and provides a robust starting point for researchers. It incorporates a straightforward sample preparation procedure and utilizes the high selectivity and sensitivity of tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior, such as Schisandrin, can be used.
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control matrix (e.g., blank plasma, tissue homogenate)
Instrumentation
-
HPLC system capable of binary gradient elution
-
A C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size)
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation for Plasma Samples
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
HPLC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
The following parameters are proposed based on the known molecular weight of this compound (414.5 g/mol ) and the typical fragmentation of dibenzocyclooctadiene lignans. It is highly recommended to optimize these parameters in the user's laboratory.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 415.5 ([M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would result from the loss of methoxy groups (-31 Da), or cleavage of the cyclooctadiene ring. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of this method upon validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | 5 | < 15% | < 15% | 85 - 115% |
| Medium | 50 | < 15% | < 15% | 85 - 115% | |
| High | 500 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 5 | > 80% | 85 - 115% |
| Medium | 50 | > 80% | 85 - 115% | |
| High | 500 | > 80% | 85 - 115% |
Mandatory Visualizations
Caption: Workflow for this compound quantification.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Instrument parameters not optimized- Poor recovery during sample preparation- Degradation of the analyte | - Infuse a standard solution to optimize MS parameters (precursor/product ions, collision energy).- Evaluate each step of the sample preparation for analyte loss.- Check the stability of this compound in the sample matrix and during storage. |
| High Background/Interference | - Insufficient sample cleanup- Contamination of the mobile phase or system | - Optimize the protein precipitation step (e.g., try acetonitrile).- Consider solid-phase extraction (SPE) for cleaner samples.- Use fresh, high-purity solvents and flush the HPLC system. |
| Poor Peak Shape | - Incompatible reconstitution solvent- Column degradation- Improper mobile phase pH | - Ensure the reconstitution solvent is similar in composition to the initial mobile phase.- Replace the HPLC column.- Verify the pH of the mobile phase. |
| Inconsistent Results (Poor Precision) | - Inconsistent sample preparation- Autosampler injection issues- Fluctuations in instrument performance | - Ensure precise and consistent pipetting during sample preparation.- Check the autosampler for air bubbles and proper functioning.- Perform system suitability tests before each analytical run. |
Application Notes and Protocols for Developing Cell-Based Assays for Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent.[1] These properties make this compound a promising candidate for further investigation in drug discovery and development.
These application notes provide detailed protocols for a panel of cell-based assays to investigate the biological activities of this compound. The described methods will enable researchers to assess its effects on cell viability, inflammation, oxidative stress, apoptosis, and neuroprotection, as well as to elucidate its mechanism of action through the analysis of key signaling pathways.
Key Biological Activities and Underlying Signaling Pathways
This compound exerts its effects by modulating several key signaling pathways:
-
Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[2][3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] Additionally, it can modulate the MAPK (Mitogen-Activated Protein Kinase) pathway , including p38, ERK, and JNK, which are also critical regulators of inflammation.[5]
-
Antioxidant Effects: The antioxidant properties of this compound are linked to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .[6][7] this compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6]
-
Anticancer and Apoptotic Effects: In cancer cell lines, such as the human leukemia cell line U937, this compound has been observed to induce apoptosis. This is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[1]
-
Neuroprotective Effects: this compound has demonstrated protective effects in models of neurotoxicity, such as those induced by amyloid-beta (Aβ).[8] Its antioxidant and anti-inflammatory properties are thought to contribute to its neuroprotective capacity.
The following sections provide detailed protocols to investigate these activities and pathways.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is a crucial first step to identify a non-toxic working concentration range for subsequent assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9][10][11][12]
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, U937 leukemia cells, or SH-SY5Y neuroblastoma cells) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Anti-inflammatory Activity Assays
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). Incubate for 10-15 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration in each sample.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the Griess assay (Section 2.1).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. T[15][16][17]his typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatant samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing anti-inflammatory activity.
Antioxidant Activity Assay (Cellular ROS Detection)
Principle: This assay measures the intracellular levels of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or SH-SY5Y cells) in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound for a specified period (e.g., 1-24 hours).
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to an oxidative stressor, such as H₂O₂ (e.g., 100-500 µM) or another relevant stimulus, in the presence or absence of this compound.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the cells treated with the oxidative stressor alone.
Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units) | % Reduction in ROS |
| Control | ||
| Oxidative Stressor | 0 | |
| Oxidative Stressor + this compound (1 µM) | ||
| Oxidative Stressor + this compound (5 µM) | ||
| Oxidative Stressor + this compound (10 µM) | ||
| Oxidative Stressor + this compound (25 µM) |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Seeding and Treatment: Seed U937 cells and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | |||
| This compound (10 µM) | |||
| This compound (25 µM) | |||
| This compound (50 µM) |
Neuroprotection Assay
Principle: This assay evaluates the ability of this compound to protect neuronal cells from toxicity induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. Cell viability is assessed using the MTT assay.
Protocol:
-
Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid if desired.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. 3[26]. Aβ Treatment: Add aggregated Aβ peptide (e.g., Aβ₂₅₋₃₅ at 10 µM or Aβ₁₋₄₂ at a predetermined toxic concentration) to the wells and incubate for 24 hours. 4[26][27][28]. Cell Viability Assessment: Perform the MTT assay as described in Section 1.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells (not treated with Aβ).
Data Presentation:
| Treatment | % Cell Viability |
| Control | 100 |
| Aβ alone | |
| Aβ + this compound (1 µM) | |
| Aβ + this compound (5 µM) | |
| Aβ + this compound (10 µM) | |
| Aβ + this compound (25 µM) |
Western Blot Analysis of Signaling Pathways
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique is essential for investigating the effects of this compound on the protein expression and phosphorylation status of key components of the NF-κB, Nrf2, and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture the appropriate cells (e.g., RAW 264.7 for inflammation, HaCaT for oxidative stress) and treat with this compound and/or a stimulus (e.g., LPS, H₂O₂).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 and NF-κB translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, p-Nrf2, Nrf2, HO-1, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C. 8. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation:
Present the results as representative blot images and bar graphs showing the relative protein expression or phosphorylation levels.
Signaling Pathway Diagrams
Caption: this compound activates the Nrf2-ARE antioxidant pathway.
MAPK Signaling Pathway
Caption: this compound modulates the MAPK signaling pathway.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound. By employing these standardized cell-based assays, researchers can systematically investigate its therapeutic potential across multiple disease areas, including inflammation, oxidative stress-related disorders, cancer, and neurodegenerative diseases. The elucidation of its effects on key signaling pathways will be instrumental in understanding its mechanism of action and advancing its development as a potential therapeutic agent.
References
- 1. abcam.com [abcam.com]
- 2. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandra chinensis regulates drug metabolizing enzymes and drug transporters via activation of Nrf2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Griess Reagent System Protocol [worldwide.promega.com]
- 9. researchhub.com [researchhub.com]
- 10. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol Griess Test [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. fn-test.com [fn-test.com]
- 16. mpbio.com [mpbio.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. content.abcam.com [content.abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. bosterbio.com [bosterbio.com]
- 25. kumc.edu [kumc.edu]
- 26. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for the Administration of Schisandra Lignans in Animal Models
Disclaimer: To date, specific studies on the administration of Schisanlignone C in animal models are not available in the public domain. The following application notes and protocols are based on published research for other prominent lignans isolated from Schisandra chinensis and Schisandra sphenanthera, such as Schisandrin A, Schisandrin B, and Schisantherin A, as well as Schisandra lignan extracts (SLE). These protocols can serve as a starting point for designing experiments with this compound, with the understanding that compound-specific optimization will be necessary.
Introduction
Lignans derived from the medicinal plant Schisandra chinensis have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2][3] These properties make them promising candidates for drug development. This document provides a detailed overview of the administration of Schisandra lignans in various animal models, summarizing quantitative data and providing standardized experimental protocols to guide researchers in the field.
Quantitative Data Summary
The following tables provide a summary of the quantitative data from various studies involving the administration of Schisandra lignans to animal models.
Table 1: Pharmacokinetic Parameters of Schisandra Lignans in Rats
| Lignan | Dosage and Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Schisandrin | 1.5 g/kg (oral, extract) | 132.4 ± 36.2 | 0.5 | 7.9 | 856.3 ± 189.5 | [4] |
| Schisandrol B | 1.5 g/kg (oral, extract) | 48.7 ± 15.3 | 0.5 | 8.1 | 312.6 ± 98.7 | [4] |
| Deoxyschisandrin | 1.5 g/kg (oral, extract) | 18.9 ± 5.6 | 1.0 | 9.4 | 158.7 ± 45.2 | [4] |
| γ-Schisandrin | 1.5 g/kg (oral, extract) | 25.4 ± 7.8 | 1.0 | 10.2 | 210.4 ± 65.4 | [4] |
| Schisantherin A | 1.5 g/kg (oral, extract) | 5.8 ± 1.9 | 1.5 | 6.8 | 39.8 ± 12.5 | [4] |
| Deoxyschisandrin | 25 mg/kg (oral, pure) | 180.2 ± 45.1 | 0.25 | 2.9 | 489.6 ± 112.3 | [5] |
Table 2: Hepatoprotective Effects of Schisandra Lignans in Mice
| Lignan/Extract | Animal Model | Dosage (mg/kg/day, oral) | Duration | Key Findings | Reference |
| Schisandra Lignan Extract (SLE) | Alcohol-induced liver injury | 200 | 60 days | Decreased serum ALT, AST; reduced hepatic fat deposition. | [6][7] |
| Schisandra Lignan Extract (SLE) | Restraint stress-induced liver damage | 100, 200 | 5 days | Reduced liver damage; decreased plasma corticosterone. | [1] |
| Schisantherin A | APAP-induced hepatotoxicity | Not specified | Not specified | Identified as a potent hepatoprotective agent. | [8] |
Table 3: Neuroprotective and Anti-inflammatory Effects of Schisandra Lignans
| Lignan/Extract | Animal Model | Dosage (mg/kg/day, oral) | Duration | Key Findings | Reference |
| Schisandra Lignan Extract (SLE) | Restraint-stressed mice (Anxiety) | 100, 200 | 8 days | Reversed stress-induced anxiety; modulated HPA axis. | [9] |
| Total Lignans of S. chinensis (TLS) | Aβ1-42-induced mice (Alzheimer's) | 50, 200 | Not specified | Improved cognitive function; reduced neurodegeneration. | [10] |
| Lignans from PE fraction of S. chinensis | D-galactose-induced rats (Aging) | Not specified | 6 weeks | Ameliorated cognitive deficits; attenuated brain oxidative damage. | [11] |
| Schisandra chinensis Lignans (SCL) | CUMS mice (Depression) | Not specified | Not specified | Ameliorated depressive-like behaviors; reduced neuroinflammation. | [12] |
Experimental Protocols
Animal Models
-
Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and neuroprotective studies.
-
Mice: ICR or Kunming mice are frequently used for hepatoprotective and anti-inflammatory assays.
All animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatization for at least one week prior to the experiment is crucial.[13]
Preparation and Administration of Schisandra Lignans
-
Extraction: Schisandra lignans are typically extracted from the fruits of Schisandra chinensis or Schisandra sphenanthera. A common method involves extraction with ethanol, followed by partitioning with ethyl acetate to enrich the lignan content.[8]
-
Formulation: For oral administration, the dried extract or purified lignan is often suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or Tween 80 solution.
-
Route of Administration: Oral gavage (intragastric administration) is the most common route for evaluating the therapeutic effects of Schisandra lignans.[1][5][6][9][13] Intravenous administration is used for pharmacokinetic studies to determine absolute bioavailability.
-
Dosage: Dosages vary depending on the specific lignan and the experimental model, ranging from 50 to 200 mg/kg for extracts and lower for purified compounds.[1][9][10]
Pharmacokinetic Studies
This protocol is based on studies investigating the pharmacokinetics of various Schisandra lignans in rats.[4][5]
-
Animal Preparation: Male Sprague-Dawley rats (200-250 g) are fasted overnight with free access to water before drug administration.
-
Drug Administration:
-
Oral: Administer the lignan suspension via oral gavage.
-
Intravenous: Administer the lignan solution via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) after administration.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC using appropriate software.
Hepatoprotective Activity Assessment
This protocol is a generalized procedure based on alcohol-induced and stress-induced liver injury models in mice.[1][6][7]
-
Model Induction:
-
Treatment: Administer the Schisandra lignan extract or purified compound orally for a specified period before and/or during model induction.
-
Sample Collection: At the end of the experiment, collect blood via cardiac puncture and harvest the liver.
-
Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.
-
Measure levels of oxidative stress markers in liver homogenates, such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1]
-
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology.
Neuroprotective Activity Assessment
This protocol is based on a model of Alzheimer's disease induced by Aβ1-42 in mice.[10]
-
Model Induction: Induce neurodegeneration by intracerebroventricular injection of Aβ1-42.
-
Treatment: Administer the Schisandra lignan extract or purified compound orally for a specified period.
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Shuttle-Box Test: To evaluate avoidance learning.[10]
-
-
Biochemical Analysis: Measure markers of oxidative stress and inflammation in brain tissue homogenates.
-
Histopathological Analysis: Perform immunohistochemical staining of brain sections to assess neuronal survival and neuroinflammation.
Visualizations
Caption: General experimental workflow for evaluating Schisandra lignans.
Caption: Putative signaling pathways of Schisandra lignans' protective effects.
References
- 1. Correlation between Antistress and Hepatoprotective Effects of Schisandra Lignans Was Related with Its Antioxidative Actions in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gender-dependent pharmacokinetics of lignans in rats after single and multiple oral administration of Schisandra chinensis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Systematically identifying the hepatoprotective ingredients of schisandra lignan extract from pharmacokinetic and pharmacodynamic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies on the anxiolytic effect of standardized Schisandra lignans extract on restraint-stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lignans from Schisandra chinensis ameliorate cognition deficits and attenuate brain oxidative damage induced by D-galactose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Schisandra chinensis Lignans Exert Antidepressant Effects by Promoting BV2 Microglia Polarization toward the M2 Phenotype through the Activation of the Cannabinoid Receptor Type-2-Signal Transducer and Activator of Transcription 6 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a pharmacokinetics and pharmacodynamics model of Schisandra lignans against hippocampal neurotransmitters in AD rats based on microdi-alysis liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Schisanlignone C from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Schisanlignone C, a bioactive lignan found in the fruits of Schisandra chinensis. While specific protocols for this compound are not extensively detailed in current literature, this guide synthesizes established methods for the extraction of lignans from Schisandra chinensis, which can be adapted for the targeted isolation of this compound. The protocol covers sample preparation, various extraction techniques, and purification strategies. Additionally, quantitative data for related lignans from Schisandra chinensis are presented to provide an expected range of yields. A potential signaling pathway for the bioactivity of this compound is also discussed, based on the known mechanisms of structurally similar compounds.
Introduction
Schisandra chinensis, a well-known medicinal plant, is a rich source of various bioactive compounds, particularly lignans. These lignans, including this compound, have garnered significant interest for their potential therapeutic properties, which include hepatoprotective, anti-inflammatory, and neuroprotective effects. The development of efficient and reliable extraction and purification protocols is crucial for the advancement of research and drug development based on these compounds. This application note provides a comprehensive guide for researchers to extract and isolate this compound from Schisandra chinensis for further pharmacological investigation.
Quantitative Data on Lignan Content in Schisandra chinensis
The concentration of individual lignans in Schisandra chinensis can vary depending on the plant's origin, harvesting time, and the extraction method employed. While specific quantitative data for this compound is limited, the following tables summarize the reported yields of other major lignans from Schisandra chinensis, which can serve as a reference.
Table 1: Total Lignan Content Using Smashing Tissue Extraction (STE)
| Lignan Group | Plant Material | Extraction Solvent | Total Lignan Content (mg/g of dry weight) | Reference |
| Five Lignans (Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C) | Fruit | 75% Aqueous Ethanol | 13.89 ± 0.014 | [1] |
Table 2: Concentration of Individual Lignans in a Purified Extract
| Lignan | Purification Method | Concentration (mg/g of purified extract) | Reference |
| Schisandrol B | UAE followed by CC and SAS | 145.32 | [2] |
| Schisandrin A | UAE followed by CC and SAS | 56.65 | [2] |
| γ-Schisandrin | UAE followed by CC and SAS | 66.38 | [2] |
| Gomisin N | UAE followed by CC and SAS | 266.70 | [2] |
| Schisandrin C | UAE followed by CC and SAS | 46.80 | [2] |
UAE: Ultrasonic-Assisted Extraction; CC: Column Chromatography; SAS: Supercritical Antisolvent Precipitation.
Experimental Protocols
This section outlines a general protocol for the extraction and purification of lignans, including this compound, from Schisandra chinensis. Researchers may need to optimize these conditions for their specific requirements.
Plant Material and Preparation
-
Source: Obtain dried fruits of Schisandra chinensis from a reputable supplier.
-
Grinding: Grind the dried fruits into a fine powder (e.g., 60-120 mesh) to increase the surface area for efficient extraction.
-
Drying: Ensure the powdered material is thoroughly dried to remove any residual moisture.
Extraction Methodologies
Several methods can be employed for the extraction of lignans. Below are three effective techniques.
This method offers high efficiency in a short duration.
-
Solvent: Prepare a 75% aqueous ethanol solution.
-
Solid-to-Liquid Ratio: Mix the powdered Schisandra chinensis with the solvent at a ratio of 1:19 (g/mL).
-
Extraction: Subject the mixture to smashing tissue extraction at a voltage of 180 V for 1 minute.
-
Filtration: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude lignan extract.
-
Solvent: Use methanol or ethanol as the extraction solvent.
-
Procedure: Mix the powdered plant material with the solvent in a flask. Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: Follow the same steps as in the STE method to obtain the crude extract.
A traditional and exhaustive extraction method.
-
Apparatus: Set up a Soxhlet extractor with a round-bottom flask, a thimble, and a condenser.
-
Procedure: Place the powdered plant material in a cellulose thimble. Add the extraction solvent (e.g., methanol or ethanol) to the round-bottom flask. Heat the solvent to reflux. The solvent vapor will rise, condense, and drip into the thimble, extracting the lignans. The process is typically run for several hours (e.g., 4-6 hours).
-
Concentration: After extraction, the solvent containing the extracted lignans is collected from the round-bottom flask and concentrated.
Purification of this compound
The crude extract contains a mixture of lignans and other phytochemicals. Further purification is necessary to isolate this compound.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system of solvents with increasing polarity is typically employed. For example, a gradient of hexane and ethyl acetate can be used.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For higher purity, the fractions enriched with this compound from column chromatography can be further purified using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.
-
Quantification and Characterization
-
High-Performance Liquid Chromatography (HPLC):
-
An analytical HPLC system equipped with a UV or DAD detector is used for the quantification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.
-
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
The identity and structure of the isolated this compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (for molecular weight determination) and 1D and 2D NMR (for structural elucidation).
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound extraction and a potential signaling pathway for its bioactivity.
References
Application Notes and Protocols for Schisanlignone C in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising therapeutic candidate for neurodegenerative diseases. Its potent anti-inflammatory and antioxidant properties are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical neurodegenerative disease models, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from various studies investigating the effects of this compound (also referred to as Schisandrin C) in neurodegenerative disease models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model of Neurodegeneration | Treatment Concentration | Key Findings | Reference |
| U937 cells | General apoptosis model | 25-100 µM | Dose-dependent induction of apoptosis, activation of caspase-3 and -9, and down-regulation of Bcl-2.[3] | |
| BV-2 microglia | Lipoteichoic acid (LTA)-induced neuroinflammation | 20 µM | Inhibition of pro-inflammatory mediators (PGE2, NO, ROS) and suppression of NF-κB, AP-1, JAK-STATs, and MAPK activation.[2] | |
| HT22 hippocampal neurons | MG132-induced proteasome inhibition | 1-4 µM | Increased cell viability and reduced cytoplasmic accumulation of TDP-43.[4] | |
| PC12 neuronal cells | Hydrogen peroxide-induced oxidative stress | 10-50 µg/mL (of a mixture containing Schisandrin C) | Significant protection against neuronal cell death.[5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage and Administration | Key Findings | Reference |
| Mice | Aβ1-42-induced Alzheimer's disease | 15-150 µg/kg; intracerebroventricular injection for 5 days | Reduced memory deficits, neuroprotective effects in the hippocampus, inhibited cholinesterase activity, and increased antioxidant enzyme activity.[3][6] | |
| APP/PS1 transgenic mice | Alzheimer's disease | 2 mg/kg/day; intraperitoneal injection for 2 weeks | Ameliorated cognitive impairment and attenuated Aβ deposition.[7][8] | |
| Rats | Streptozotocin (STZ)-induced Alzheimer's disease | Not specified | Dose-dependently decreased the expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[9] | |
| Mice | Aβ1-42-induced Alzheimer's disease | 2 mg/kg/day (as part of a combination treatment) | Attenuated inflammatory response by inhibiting the TLR4/NF-κB/NLRP3 pathway.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in neurodegenerative disease models.
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects in Microglia
Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS) or lipoteichoic acid (LTA)-activated microglial cells.
Materials:
-
BV-2 microglial cells
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or Lipoteichoic acid (LTA)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
DCFH-DA stain for Reactive Oxygen Species (ROS) measurement
-
96-well plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) or LTA (10 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS/LTA alone).
-
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Reactive Oxygen Species (ROS) Measurement:
Protocol 2: In Vivo Assessment of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in an amyloid-beta (Aβ)-induced mouse model of Alzheimer's disease.
Materials:
-
C57BL/6 mice
-
This compound
-
Aβ1-42 peptide, oligomerized
-
Stereotaxic apparatus
-
Morris Water Maze (MWM) equipment
-
ELISA kits for brain tissue analysis (e.g., Aβ, TNF-α)
-
Reagents for immunohistochemistry (e.g., anti-Iba1 antibody for microglia)
Procedure:
-
Animal Model Induction:
-
Anesthetize mice and place them in a stereotaxic apparatus.
-
Inject oligomerized Aβ1-42 (e.g., 5 µL of a 1 mg/mL solution) into the lateral ventricles.
-
-
Treatment:
-
Administer this compound (e.g., 2 mg/kg/day, i.p.) or vehicle for 14 consecutive days, starting one day after Aβ1-42 injection.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 10-13): Train the mice to find a hidden platform in a circular pool of water for four trials per day. Record the escape latency and path length.
-
Probe Trial (Day 14): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the mice and collect the brain tissue.
-
Biochemical Analysis: Homogenize one hemisphere of the brain and use the supernatant for ELISA to measure levels of Aβ, TNF-α, and other relevant markers.
-
Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde, section the brain, and perform immunohistochemistry using antibodies against markers of interest (e.g., Iba1 for microglial activation, NeuN for neuronal survival).
-
Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation
Objective: To determine if this compound activates the Nrf2 signaling pathway in neuronal or microglial cells.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, BV-2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercial kit. For total protein expression of downstream targets (HO-1, NQO1), lyse the cells in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the respective loading controls (Lamin B1 for nuclear extracts, β-actin for cytoplasmic and total extracts).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in neuroprotection.
Caption: General experimental workflow for evaluating this compound.
Caption: Logical flow of Nrf2 pathway activation by this compound.
References
- 1. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Neuroprotective Effect of Schisandra chinensis and Ribes fasciculatum on Neuronal Cell Death and Scopolamine-Induced Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin C Ameliorates Learning and Memory Deficits by Aβ1-42 -induced Oxidative Stress and Neurotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin ameliorates cognitive impairment and attenuates Aβ deposition in APP/PS1 transgenic mice: involvement of adjusting neurotransmitters and their metabolite changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of schisandrin and nootkatone exerts neuroprotective effect in Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular ROS measurement in iPSC-derived microglia [protocols.io]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application of Schisanlignone C in Anti-Inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a bioactive lignan isolated from the fruits of Schisandra chinensis, has garnered significant attention for its potent anti-inflammatory properties. This document provides a comprehensive overview of the application of this compound in anti-inflammatory research, including detailed experimental protocols and a summary of its effects on key inflammatory mediators and signaling pathways. The information presented here is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in inflammatory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory mediators. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[4][5] Additionally, it suppresses the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2][3] This dual inhibition leads to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | This compound Concentration (µM) | Inhibition (%) | IC50 (µM) | Reference |
| Nitric Oxide (NO) | 10 | Significant reduction | ~21.34 | [7] |
| 50 | Dose-dependent reduction | [8] | ||
| 100 | Dose-dependent reduction | [8] | ||
| TNF-α | 1, 10, 100 | Significant reduction | [6] | |
| IL-1β | 1, 10, 100 | Significant reduction | [6] | |
| IL-6 | 1, 10, 100 | Significant reduction | [6] |
Table 2: Effect of this compound on Protein Expression of Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Macrophages
| Protein | This compound Concentration (µM) | Outcome | Reference |
| iNOS | 12.5, 25, 50, 100 | Dose-dependent reduction in mRNA and protein expression | [8] |
| COX-2 | 12.5, 25, 50, 100 | Dose-dependent reduction in mRNA and protein expression | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in vitro.
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
1.1. Cell Culture and Treatment
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for NO assay, 24-well plates for ELISA, and 6-well plates for Western blotting) and allow them to adhere overnight.[10]
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.[8]
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).[8][10]
1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[11]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[11]
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.[11][12]
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
1.3. Pro-inflammatory Cytokine Measurement (ELISA)
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][14][15][16][17]
-
Briefly, the assay involves capturing the cytokine with a specific antibody coated on a 96-well plate, followed by the addition of a biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate.[14] The addition of a substrate solution results in a color change proportional to the amount of cytokine present, which is quantified by measuring the absorbance at 450 nm.[14]
1.4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
After the appropriate stimulation time (e.g., 30-60 minutes for signaling pathway activation), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[9]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.[19] Also, probe for iNOS and COX-2. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for in vitro anti-inflammatory evaluation.
References
- 1. sentosacy.com [sentosacy.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnosine modulates nitric oxide in stimulated murine RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. weldonbiotech.com [weldonbiotech.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Nrf2 Pathway Activation by Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C, a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has garnered significant interest for its therapeutic potential, particularly its potent antioxidant and cytoprotective properties. These effects are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This transcriptional activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby fortifying cellular defenses against oxidative damage.
Recent studies have elucidated that this compound directly targets Keap1, thereby disrupting the Keap1-Nrf2 interaction and initiating the downstream signaling cascade.[1] This targeted mechanism of action makes this compound a valuable pharmacological tool for investigating the Nrf2 pathway and a promising candidate for the development of novel therapeutics for diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and drug-induced organ toxicity.
This document provides detailed application notes and experimental protocols for researchers to effectively utilize this compound as a tool to study and modulate the Nrf2 signaling pathway in various cellular and preclinical models.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key components of the Nrf2 signaling pathway.
Table 1: Effect of this compound on Nrf2 and Downstream Target Protein Expression in APAP-Induced Liver Injury Mouse Model
| Treatment Group | Nrf2 Protein Expression (Fold Change vs. Model) | HO-1 Protein Expression (Fold Change vs. Model) | NQO1 Protein Expression (Fold Change vs. Model) | GCLC Protein Expression (Fold Change vs. Model) |
| Model (APAP only) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (Low Dose) | Increased | Increased | Increased | Increased |
| This compound (Medium Dose) | Increased | Increased | Increased | Increased |
| This compound (High Dose) | Increased | Increased | Increased | Increased |
Note: Specific fold-change values with statistical significance are detailed in the cited literature. The general trend observed is a dose-dependent increase in protein expression with this compound treatment.[1]
Table 2: Effect of this compound on Nrf2 and Downstream Target mRNA Expression in APAP-Induced Liver Injury Mouse Model
| Treatment Group | Nrf2 mRNA Expression (Fold Change vs. Model) | HO-1 mRNA Expression (Fold Change vs. Model) | NQO1 mRNA Expression (Fold Change vs. Model) | GCLC mRNA Expression (Fold Change vs. Model) |
| Model (APAP only) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (Low Dose) | Increased | Increased | Increased | Increased |
| This compound (Medium Dose) | Increased | Increased | Increased | Increased |
| This compound (High Dose) | Increased | Increased | Increased | Increased |
Note: Specific fold-change values with statistical significance are detailed in the cited literature. The general trend observed is a dose-dependent increase in mRNA expression with this compound treatment.[1]
Mandatory Visualizations
Caption: this compound activates the Nrf2 pathway by inhibiting Keap1.
Caption: Workflow for studying this compound's effect on the Nrf2 pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), HepG2 human hepatoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Protocol:
-
Seed cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) to assess the time-dependent effects on Nrf2 pathway activation.
Western Blot Analysis for Nrf2 Pathway Proteins
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (RT-qPCR) for Nrf2 Target Gene Expression
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (Nrf2, HO-1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
ARE-Luciferase Reporter Assay
Materials:
-
ARE-luciferase reporter plasmid
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample to normalize for transfection efficiency.
-
Calculate the relative luciferase activity by dividing the firefly luciferase activity by the Renilla luciferase activity. The results should be expressed as fold induction over the vehicle-treated control group.
References
Application Notes and Protocols for the Pharmacokinetic Study of Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisanlignone C is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra species. Lignans from this genus have demonstrated a wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, and neuroprotective effects. A thorough understanding of the pharmacokinetic (PK) profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a detailed experimental design for a comprehensive pharmacokinetic study of this compound, encompassing both in vivo and in vitro methodologies.
The study is designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key objectives include determining its bioavailability, identifying major metabolic pathways, and assessing its potential for drug-drug interactions. The protocols provided herein are intended to serve as a guide for researchers in designing and executing robust preclinical pharmacokinetic investigations.
Overall Experimental Workflow
The pharmacokinetic evaluation of this compound will be conducted through a multi-faceted approach, integrating in vitro ADME assays with a definitive in vivo pharmacokinetic study in a rodent model.
Caption: Workflow for this compound Pharmacokinetic Studies.
Materials and Methods
Test Article and Reagents
-
This compound (purity >98%)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar lignan not found in the test system)
-
Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid
-
Reagents for in vitro assays: Hank's Balanced Salt Solution (HBSS), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, Caco-2 cells, pooled liver microsomes (human, rat), NADPH regenerating system, bovine serum albumin (BSA).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)
-
Liquid handling robotics for high-throughput screening
-
Plate reader for cell viability assays
-
Centrifuges (refrigerated)
-
Incubator (CO2)
-
pH meter
Experimental Protocols
In Vitro ADME Assays
Objective: To assess the intestinal permeability of this compound and identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21-24 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Bidirectional Permeability:
-
Prepare a dosing solution of this compound (e.g., 10 µM) in HBSS buffer. Due to the lipophilic nature of many lignans, the inclusion of a low concentration of BSA (e.g., 1%) in the receiver compartment may be necessary to prevent non-specific binding.
-
For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours). Collect samples from both apical and basolateral compartments at the end of the incubation.
-
Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is indicative of active efflux.
Objective: To determine the metabolic stability of this compound in the presence of liver microsomal enzymes.
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing pooled liver microsomes (human and rat, e.g., 0.5 mg/mL protein), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), acclimatized for at least one week.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound (e.g., 2 mg/kg) as a bolus injection via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Develop and validate a selective and sensitive LC-MS/MS method for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation
In Vitro ADME Data
| Parameter | This compound | Control (Propranolol) | Control (Atenolol) |
| Caco-2 Permeability | |||
| Papp (A-B) (10⁻⁶ cm/s) | Value | >20 | <1 |
| Papp (B-A) (10⁻⁶ cm/s) | Value | >20 | <1 |
| Efflux Ratio | Value | ~1 | ~1 |
| Liver Microsomal Stability | |||
| t₁⸝₂ (min) - Rat | Value | Value | Value |
| CLᵢₙₜ (µL/min/mg) - Rat | Value | Value | Value |
| t₁⸝₂ (min) - Human | Value | Value | Value |
| CLᵢₙₜ (µL/min/mg) - Human | Value | Value | Value |
In Vivo Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cₘₐₓ (ng/mL) | - | Value |
| Tₘₐₓ (h) | - | Value |
| AUC₀₋ₜ (ng·h/mL) | Value | Value |
| AUC₀₋ᵢₙf (ng·h/mL) | Value | Value |
| t₁⸝₂ (h) | Value | Value |
| CL (L/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| F (%) | - | Value |
Potential Metabolic and Signaling Pathways
Based on existing literature for similar lignans, this compound is likely metabolized by Cytochrome P450 enzymes and may modulate key cellular signaling pathways.
Predicted Metabolic Pathway
The metabolism of dibenzocyclooctadiene lignans often involves Phase I reactions such as hydroxylation and demethylation, primarily mediated by CYP3A4 and CYP2C9, followed by Phase II conjugation reactions (e.g., glucuronidation).[1]
Caption: Predicted biotransformation pathway for this compound.
Nrf2 Signaling Pathway Modulation
Lignans have been shown to exert antioxidant effects by activating the Nrf2 signaling pathway.[2][3]
Caption: Lignan modulation of the Nrf2 antioxidant pathway.
Conclusion
The experimental design and protocols outlined in this document provide a comprehensive framework for the pharmacokinetic evaluation of this compound. The combination of in vitro ADME assays and a definitive in vivo study will yield crucial data on the absorption, distribution, metabolism, and excretion of this promising natural product. The resulting pharmacokinetic profile will be instrumental in guiding future preclinical and clinical development, including dose selection and assessment of potential drug-drug interactions. The investigation into its effects on key signaling pathways will further elucidate its mechanisms of action and therapeutic potential.
References
Application Notes and Protocols for the Analytical Standards of Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Schisanlignone C, a bioactive lignan found in Schisandra chinensis. The following information is intended to guide researchers in establishing robust analytical methods for quality control, pharmacokinetic studies, and other research applications.
Physicochemical Properties and Analytical Standards
This compound is a dibenzocyclooctadiene lignan. A reliable analytical standard is crucial for accurate quantification.
Physicochemical Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄O₆ | Phenol-Explorer |
| Molecular Weight | 384.42 g/mol | Phenol-Explorer |
| Purity (Typical) | >98% (HPLC) | BioCrick |
| Storage | -20°C | Sigma-Aldrich |
Procurement of Analytical Standard:
An analytical standard for this compound with a purity of >98% can be sourced from suppliers such as BioCrick (CAS: 144606-83-7)[1]. It is imperative to obtain a Certificate of Analysis (CoA) with the standard to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC-UV) Method
This section outlines a general HPLC-UV method adaptable for the quantification of this compound in various matrices, including plant extracts and biological samples. This protocol is based on established methods for the analysis of related lignans from Schisandra chinensis.[2][3][4]
Experimental Protocol: HPLC-UV Analysis
a) Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
b) Reagents and Materials:
-
This compound analytical standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (optional, for mobile phase modification).
c) Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |
| Gradient Elution | 0-35 min, 60% B to 80% B; 35-40 min, 80% B to 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm or 254 nm |
| Injection Volume | 10 µL |
d) Preparation of Standard Solutions:
-
Accurately weigh approximately 5 mg of this compound analytical standard.
-
Dissolve in methanol in a 10 mL volumetric flask to prepare a stock solution.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
e) Sample Preparation (for Plant Material):
-
Weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
f) Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. The following protocol provides a starting point for method development.
Experimental Protocol: LC-MS/MS Analysis
a) Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Electrospray Ionization (ESI) source.
b) Reagents and Materials:
-
Same as for HPLC-UV analysis.
c) Chromatographic Conditions:
-
Similar to the HPLC-UV method, but a shorter column (e.g., 2.1 x 100 mm, 1.8 µm) and a faster flow rate (e.g., 0.3-0.5 mL/min) can be used to reduce run times.
d) Mass Spectrometry Conditions (to be optimized):
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 385.16 (calculated for C₂₂H₂₅O₆) |
| Product Ions | To be determined by infusion of the standard |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized |
e) Sample Preparation (for Biological Fluids, e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary (Hypothetical Validation Parameters):
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5 ng/mL |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 95-105% | 85-115% |
Visualizations
Diagram 1: Analytical Workflow for this compound Quantification
Caption: Workflow for this compound analysis.
Diagram 2: Hypothetical Signaling Pathway for Lignan Bioactivity
While a specific signaling pathway for this compound is not yet fully elucidated, related lignans like Schisandrin C have been shown to exhibit antioxidant effects through the Nrf2 pathway. The following diagram illustrates this potential mechanism.
Caption: Potential Nrf2-mediated antioxidant pathway.
References
Chiral Separation of Schisanlignone C Enantiomers: An Application Guide
Introduction
Schisanlignone C, a dibenzocyclooctadiene lignan, exhibits a range of biological activities that are of significant interest in pharmaceutical research and drug development. As with many chiral compounds, the individual enantiomers of this compound may possess distinct pharmacological and toxicological profiles. Consequently, the ability to separate and characterize these enantiomers is crucial for understanding their therapeutic potential and ensuring the safety and efficacy of potential drug candidates. This document provides a detailed guide for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), drawing upon established methods for the resolution of lignans and other chiral molecules.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including lignans.[1][2] The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times on the column, allowing for their separation.
The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation. A screening approach, where multiple columns and mobile phases are tested, is often the most effective strategy for method development.
Proposed Method Development Strategy
Based on the successful chiral separation of other lignans, a systematic screening approach using polysaccharide-based CSPs is recommended for this compound.
1. Chiral Stationary Phase Selection:
A screening of the following types of polysaccharide-based CSPs is recommended:
-
Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)
-
Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)
These columns are known for their versatility in separating a wide array of chiral compounds.[1][3]
2. Mobile Phase Screening:
For normal-phase HPLC, which is commonly used for lignan separation, the following mobile phase systems are proposed for initial screening:[3]
-
n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)
-
n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, 80:20, 70:30 v/v)
The addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to the mobile phase can sometimes improve peak shape and resolution.
Hypothetical Screening Data
The following table presents hypothetical, yet realistic, data that could be obtained from a chiral screening experiment for this compound enantiomers. This data is intended to serve as a guide for what a successful separation might look like.
| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane/IPA (90:10) | 8.5 | 10.2 | 1.8 |
| Chiralpak AD-H | n-Hexane/IPA (80:20) | 6.2 | 7.5 | 1.6 |
| Chiralpak AD-H | n-Hexane/EtOH (90:10) | 9.1 | 11.5 | 2.1 |
| Chiralcel OD-H | n-Hexane/IPA (90:10) | 12.3 | 13.5 | 1.3 |
| Chiralcel OD-H | n-Hexane/EtOH (90:10) | 14.8 | 16.5 | 1.5 |
| Chiralcel OJ-H | n-Hexane/IPA (80:20) | 7.8 | 9.0 | 1.4 |
Note: This is simulated data for illustrative purposes.
Experimental Workflow
The following diagram illustrates a typical workflow for the development of a chiral separation method for this compound.
Caption: Workflow for Chiral Separation Method Development.
Detailed Experimental Protocol: Chiral HPLC Screening
This protocol outlines the steps for screening different chiral stationary phases and mobile phases for the separation of this compound enantiomers.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
Chiral HPLC columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Chiralcel OJ-H, 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Data acquisition and processing software
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the initial mobile phase to be tested.
4. Chromatographic Conditions (Screening):
-
Columns: Chiralpak AD-H, Chiralcel OD-H, Chiralcel OJ-H
-
Mobile Phases (Isocratic):
-
Screen 1: n-Hexane/IPA (90:10, v/v)
-
Screen 2: n-Hexane/IPA (80:20, v/v)
-
Screen 3: n-Hexane/EtOH (90:10, v/v)
-
Screen 4: n-Hexane/EtOH (80:20, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 220-280 nm for lignans).
-
Injection Volume: 10 µL
5. Screening Procedure:
-
Equilibrate the first column (e.g., Chiralpak AD-H) with the first mobile phase (e.g., n-Hexane/IPA 90:10) until a stable baseline is achieved (approximately 30 minutes).
-
Inject the working standard solution of this compound.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
After the run, wash the column with a stronger solvent (e.g., 100% IPA) before changing to the next mobile phase system.
-
Repeat steps 1-4 for each mobile phase composition with the first column.
-
Repeat the entire screening process (steps 1-5) for the other chiral columns.
6. Data Analysis:
-
For each chromatogram, determine the retention times of the two enantiomer peaks.
-
Calculate the resolution (Rs) between the two peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.
-
-
A resolution of Rs ≥ 1.5 is generally considered baseline separation.
7. Method Optimization:
-
Based on the screening results, select the column and mobile phase that provide the best separation (highest Rs).
-
Further optimize the separation by fine-tuning the mobile phase composition (e.g., testing intermediate ratios of hexane and alcohol) and the flow rate to improve resolution and reduce analysis time.
Logical Relationship of Method Development
The following diagram illustrates the logical progression from initial screening to a finalized chiral separation method.
Caption: Logical Flow for Chiral Method Development.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Schisanlignone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the isotopic labeling of Schisanlignone C, a dibenzocyclooctadiene lignan with significant therapeutic potential. The ability to introduce isotopic labels such as deuterium (²H), tritium (³H), and carbon-13 (¹³C) into the this compound molecule is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis.
Introduction to Isotopic Labeling of Lignans
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. This substitution creates a chemically identical molecule with a different mass, which can be readily detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For drug development, isotopically labeled compounds are indispensable for absorption, distribution, metabolism, and excretion (ADME) studies.
This compound, a bioactive compound isolated from Schisandra chinensis, possesses a complex dibenzocyclooctadiene scaffold. The primary metabolic pathways for many Schisandra lignans involve demethylation and hydroxylation. Therefore, careful selection of the labeling position is critical to ensure the stability of the isotopic label during metabolic processes.
Key Applications of Isotopically Labeled this compound
-
Metabolic Profiling: Labeled this compound can be administered to in vitro or in vivo models to trace its metabolic fate. By analyzing the mass shifts of the parent compound and its metabolites, researchers can identify the metabolic pathways and biotransformation products.
-
Pharmacokinetic Studies: The use of isotopically labeled this compound allows for precise quantification in biological matrices such as plasma, urine, and tissues. This is essential for determining key pharmacokinetic parameters like half-life, clearance, and volume of distribution.
-
Quantitative Bioanalysis: Isotopically labeled this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the unlabeled drug. The labeled standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.[1][2][3][4][5]
Experimental Protocols
The following protocols are generalized from established methods for the isotopic labeling of lignans and other aromatic natural products. Optimization of reaction conditions may be necessary for this compound.
Protocol 1: Deuterium Labeling of this compound via Acid-Catalyzed H/D Exchange
This protocol describes the introduction of deuterium atoms onto the aromatic rings of this compound through hydrogen-deuterium (H/D) exchange. The aromatic protons, particularly those activated by hydroxyl or methoxy groups, are susceptible to exchange with deuterium from a deuterated acid source.
Materials:
-
This compound
-
Deuterated trifluoroacetic acid (TFA-d)
-
Deuterium oxide (D₂O)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution: Dissolve this compound (100 mg) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Deuteration Reaction: Add D₂O (1 mL) followed by the slow addition of TFA-d (0.5 mL) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by taking small aliquots, quenching with saturated NaHCO₃, extracting with DCM, and analyzing by LC-MS to determine the extent of deuterium incorporation.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude deuterated this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired labeled product.
-
Characterization: Confirm the structure and determine the isotopic purity and percent incorporation of deuterium using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow for Deuterium Labeling of this compound
Caption: Workflow for the deuterium labeling of this compound.
Protocol 2: ¹³C-Labeling of this compound via Biosynthesis
This protocol involves feeding a ¹³C-labeled precursor to a cell culture of Schisandra chinensis that produces this compound. This method can introduce ¹³C atoms at multiple positions, reflecting the biosynthetic pathway.
Materials:
-
Established cell suspension culture of Schisandra chinensis
-
Gamborg's B5 medium (or other suitable plant cell culture medium)
-
[U-¹³C₆]-L-Phenylalanine or [1,2-¹³C₂]-Acetic acid
-
Sterile water
-
Solvents for extraction (e.g., methanol, ethyl acetate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Precursor Preparation: Prepare a sterile stock solution of the ¹³C-labeled precursor (e.g., 100 mM [U-¹³C₆]-L-Phenylalanine in sterile water).
-
Cell Culture Inoculation: In a sterile flask, inoculate a fresh Gamborg's B5 medium with a healthy Schisandra chinensis cell suspension culture.
-
Feeding of Labeled Precursor: After a few days of growth (when the cells are in the exponential growth phase), add the sterile ¹³C-labeled precursor solution to the culture medium to a final concentration of 1-5 mM.
-
Incubation: Continue to incubate the cell culture under standard conditions (e.g., 25°C, 120 rpm, in the dark) for 7-14 days.
-
Harvesting: After the incubation period, harvest the cells by filtration or centrifugation.
-
Extraction: Lyophilize the harvested cells and then extract the dried cell mass with methanol or ethyl acetate to isolate the lignans.
-
Purification: Concentrate the extract and purify the ¹³C-labeled this compound using silica gel column chromatography, followed by preparative HPLC if necessary.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure, and determine the positions and extent of ¹³C incorporation.
Workflow for ¹³C-Labeling of this compound via Biosynthesis
Caption: Workflow for the biosynthetic ¹³C-labeling of this compound.
Quantitative Data
The following tables summarize representative quantitative data for the isotopic labeling of lignans. Note that these values are for lignans structurally related to this compound and may vary for this compound itself.
Table 1: Deuterium Labeling of Representative Lignans
| Lignan | Labeling Method | Reagents | Reaction Time (h) | Yield (%) | Isotopic Purity (%) | Reference |
| Enterolactone | H/D Exchange | D₃PO₄·BF₃/D₂O | 24 | 74 | 99 | (Wähälä et al., 2003) |
| Matairesinol | H/D Exchange | D₂SO₄/D₂O | 48 | 65 | >95 | (Peñalvo et al., 2005) |
| Secoisolariciresinol | H/D Exchange | DCl/D₂O | 72 | 58 | >95 | (Peñalvo et al., 2005) |
Table 2: ¹³C-Labeling of Representative Lignans via Biosynthesis
| Lignan | Precursor | Cell Culture | Incubation Time (days) | ¹³C Enrichment (%) | Reference |
| Podophyllotoxin | [U-¹³C₆]-Glucose | Podophyllum hexandrum | 10 | 15-20 | (van Uden et al., 1995) |
| Matairesinol | [1-¹³C]-Phenylalanine | Forsythia intermedia | 7 | ~25 | (Umezawa et al., 1990) |
Signaling Pathways of Schisandra Lignans
Schisandra lignans, including compounds structurally similar to this compound, have been reported to exert neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act on similar pathways.
Potential Signaling Pathways Modulated by this compound:
-
NF-κB Pathway: Many lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB can lead to a reduction in inflammation.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Some lignans have been found to activate this pathway, which may contribute to their neuroprotective effects by promoting neuronal survival and inhibiting apoptosis.[2]
Diagram of Potential Signaling Pathways for this compound's Neuroprotective Effects
Caption: Potential signaling pathways modulated by this compound.
Note: The specific interactions of this compound with these pathways require further experimental validation. The use of isotopically labeled this compound would be instrumental in such studies, for example, in pull-down assays to identify direct protein targets.
Conclusion
The isotopic labeling of this compound is a critical step in advancing our understanding of its therapeutic potential. The protocols provided herein offer a starting point for researchers to produce deuterated and ¹³C-labeled this compound. These labeled compounds will be invaluable tools for detailed ADME studies and for elucidating the molecular mechanisms underlying the biological activities of this promising natural product.
References
- 1. Analysis of Lignan Content and Rhizosphere Microbial Diversity of Schisandra chinensis (Turcz.) Baill. Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Schisanlignone C
Welcome to the Technical Support Center for Schisanlignone C. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility issues and advance your research.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates out of aqueous buffer. | The concentration of this compound exceeds its intrinsic aqueous solubility. This compound is a lipophilic compound with very low water solubility. | 1. Reduce Concentration: Decrease the concentration of this compound in your stock solution. 2. Co-solvents: Introduce a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 400) to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase as needed, keeping in mind the tolerance of your experimental system. 3. Formulation: Employ a solubility enhancement technique such as solid dispersion, cyclodextrin complexation, or nanosuspension (see detailed protocols below). |
| Inconsistent results in biological assays. | Poor solubility leads to variable concentrations of the active compound in the assay medium. Precipitation of the compound can lead to inaccurate dosing. | 1. Visual Inspection: Before each experiment, carefully inspect your solutions for any signs of precipitation. 2. Solubility Enhancement: Utilize one of the formulation strategies outlined in this guide to ensure a homogenous and stable solution. 3. Sonication: Briefly sonicate your final diluted solutions before adding them to the assay to help dissolve any small, invisible precipitates. |
| Low bioavailability in in-vivo studies. | Poor aqueous solubility limits the dissolution and absorption of this compound in the gastrointestinal tract.[1] | 1. Formulation is Key: For oral administration, formulating this compound as a solid dispersion, cyclodextrin complex, or nanosuspension is critical to improve its dissolution rate and subsequent absorption.[1] 2. Parenteral Administration: If intravenous administration is required, nanosuspensions or solutions with co-solvents are potential strategies, but require careful consideration of excipient toxicity. |
| Difficulty preparing a stock solution. | This compound is soluble in organic solvents but crashes out when diluted into an aqueous medium. | 1. Optimize Solvent System: Prepare a high-concentration stock solution in 100% DMSO or ethanol. 2. Stepwise Dilution: When diluting into your aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer to promote rapid dispersion and prevent localized precipitation. 3. Use of Surfactants: Incorporate a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) in your aqueous buffer to aid in solubilization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which solubility enhancement technique is most effective for this compound?
A2: The most effective technique will depend on the specific requirements of your experiment (e.g., required concentration, route of administration, acceptable excipients). However, based on studies with similar lignans from Schisandra chinensis, solid dispersion with polymers like Poloxamer 407 has shown significant promise. One study on a lignan-enriched fraction from S. chinensis reported a 1.6- to 300-fold increase in the dissolution of various lignans, including schisandrin C, using a Poloxamer 407-based solid dispersion.[4] Cyclodextrin complexation and nanosuspension are also highly effective and commonly used methods for this class of compounds.
Q3: Are there any biocompatible excipients that can be used to improve the solubility of this compound?
A3: Yes, several biocompatible excipients can be used. For solid dispersions, hydrophilic polymers such as Poloxamers (e.g., Poloxamer 407) and polyvinylpyrrolidone (PVP) are common choices.[4] For cyclodextrin complexation, various cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to encapsulate hydrophobic molecules and enhance their aqueous solubility. For nanosuspensions, stabilizers such as polyvinyl alcohol (PVA) and various surfactants are employed.
Q4: How can I quantitatively measure the concentration of this compound in my aqueous formulations?
A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable and widely used method for the quantitative analysis of lignans like this compound.[5][6][7][8] A C18 column is typically used with a gradient elution of acetonitrile and water.[5][6] The detection wavelength is usually set around 254 nm.[5][6]
Q5: What are the known signaling pathways modulated by Schisandra lignans?
A5: Lignans from Schisandra chinensis have been shown to modulate several important signaling pathways, which may be relevant to the mechanism of action of this compound. These include:
-
NF-κB, AP-1, and IRF3 pathways, which are involved in inflammation.
-
The NRF2 signaling pathway, which plays a key role in the antioxidant response.[9]
-
The AMPK-ULK1 signaling pathway, which is involved in autophagy.[9]
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility of this compound and similar compounds using different formulation techniques.
| Formulation Technique | Carrier/Stabilizer | Compound | Improvement in Solubility/Dissolution | Reference |
| Solid Dispersion | Poloxamer 407 | Lignan-enriched fraction from S. chinensis (including schisandrin C) | 1.6- to 300-fold increase in dissolution | [4] |
| Cyclodextrin Complexation | β-Cyclodextrin | Schisandra extract | Improved solubility (quantitative value not specified) | [10] |
| Nanosuspension | Not specified | Herpetospermum caudigerum lignans | Markedly increased solubility and dissolution velocity | [3] |
| Nanosuspension | Poloxamer 188 | Schisandra lignans | Significantly enhanced dissolution rate | [11] |
Note: Data for this compound is limited. The presented data is for similar lignans and should be used as a guide for formulation development.
Experimental Protocols
Solid Dispersion using the Melting Method
This method is suitable for thermally stable compounds and can produce a solid dispersion that enhances the dissolution rate.
Workflow Diagram:
Caption: Workflow for preparing a solid dispersion of this compound using the melting method.
Methodology:
-
Weighing: Accurately weigh this compound and the hydrophilic carrier (e.g., Poloxamer 407) in a predetermined ratio (e.g., 1:3 to 1:10, drug:carrier).
-
Mixing: Physically mix the two components in a glass beaker.
-
Melting: Place the beaker on a hot plate with a magnetic stirrer. Heat the mixture to a temperature above the melting point of the carrier (for Poloxamer 407, this is around 56°C, so a temperature of 70-80°C is appropriate). Stir until a clear, molten, and homogenous mixture is obtained.
-
Cooling: Immediately transfer the beaker to an ice bath to rapidly solidify the molten mass. This rapid cooling is crucial to prevent phase separation and crystallization of the drug.
-
Grinding and Sieving: Once solidified, scrape the solid dispersion from the beaker and grind it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
Cyclodextrin Inclusion Complexation by the Kneading Method
This method is effective for forming inclusion complexes and is particularly useful for compounds that are poorly water-soluble.
Workflow Diagram:
Caption: Workflow for preparing a cyclodextrin inclusion complex of this compound by the kneading method.
Methodology:
-
Weighing: Accurately weigh this compound and a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio.
-
Paste Formation: Place the cyclodextrin in a glass mortar. Add a small amount of a suitable solvent (e.g., a 50:50 v/v ethanol:water mixture) to the cyclodextrin and triturate to form a homogenous paste.
-
Incorporation of Drug: Gradually add the weighed this compound to the paste.
-
Kneading: Knead the mixture for an extended period (e.g., 45-60 minutes). The consistency of the paste should be maintained by adding more solvent if it becomes too dry.
-
Drying: Spread the resulting paste on a glass plate and dry it in an oven at a relatively low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried inclusion complex into a fine powder.
-
Storage: Store the final product in a well-closed container, protected from light and moisture.
Nanosuspension by the Anti-Solvent Precipitation Method
This technique is used to produce nanosized particles of the drug, which can significantly increase the dissolution rate and saturation solubility.
Workflow Diagram:
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Schisandra lignans-loaded enteric nanoparticles: preparation, characterization, and in vitro-in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisanlignone C stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from plants of the Schisandra genus.[1][2] Lignans from Schisandra are recognized for a variety of biological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[3][4][5] Specifically, related lignans have been shown to modulate key signaling pathways such as NF-κB and PI3K/Akt to exert their effects.[3][6][7]
Q2: What are the physical and chemical properties of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 144606-83-7 | [1][2][8] |
| Molecular Formula | C₂₃H₂₆O₇ | [2][8] |
| Molecular Weight | 414.5 g/mol | [2][8] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [8][9] |
Q3: How should I store this compound?
For long-term stability, this compound should be stored at -20°C under an inert atmosphere.[8][9] Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.[8][9]
Q4: In what solvents is this compound soluble?
This compound is a nonpolar compound with poor water solubility. It is soluble in several organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Acetone | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Ethyl Acetate | Soluble | [1][2] |
| Ethanol | Likely Soluble (General for lignans) | |
| Methanol | Soluble (General for lignans) | [4] |
| Water | Poorly soluble | [10] |
Q5: What is a typical working concentration for this compound in cell culture experiments?
The optimal concentration will vary depending on the cell line and experimental endpoint. However, studies on related Schisandra lignans in PC12 cells have shown biological activity in the range of 10-40 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Precipitate formation in cell culture medium after adding this compound.
-
Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. What should I do?
-
Answer: This is a common issue when adding hydrophobic compounds to aqueous media. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%, and ideally at or below 0.1%.[10][11][12] High concentrations of the stock solution can lead to precipitation upon dilution in the aqueous medium.
-
Increase Stock Solution Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your medium, keeping the final DMSO concentration low while achieving the desired working concentration of this compound.
-
Pre-warm the Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Serum Concentration: If you are using a serum-containing medium, the proteins in the serum can sometimes help to solubilize hydrophobic compounds. Ensure your serum concentration is appropriate for your cell line.
-
Consider Alternative Solvents: While DMSO is common, for certain cell lines, other solvents like ethanol might be tolerated. However, always perform a solvent toxicity control experiment.
-
Issue 2: Loss of this compound activity over time in culture.
-
Question: My experiments show a diminishing effect of this compound over a multi-day incubation period. Could the compound be unstable in my cell culture medium?
-
Answer: While specific stability data for this compound in cell culture media is limited, several factors can contribute to a perceived loss of activity.
-
Potential for Degradation: Lignans can be susceptible to degradation under certain conditions. Although cell culture media is sterile, the aqueous, pH-neutral environment at 37°C could potentially lead to slow hydrolysis or oxidation over several days.
-
Metabolism by Cells: The cells themselves may metabolize this compound, reducing its effective concentration over time.
-
Adsorption to Plasticware: Hydrophobic compounds can sometimes adsorb to the surface of plastic cell culture plates and flasks, reducing the concentration available to the cells.
Troubleshooting Steps:
-
Replenish the Medium: For long-term experiments (e.g., > 48-72 hours), consider replacing the medium with freshly prepared medium containing this compound every 24-48 hours.
-
Minimize Light Exposure: Phenolic compounds can be light-sensitive. Protect your stock solutions and culture plates from direct light.
-
Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of your DMSO stock solution. Prepare small, single-use aliquots and store them at -20°C.
-
Issue 3: Unexpected cytotoxicity or off-target effects.
-
Question: I am observing higher-than-expected cell death or changes in cell morphology that don't align with the expected biological activity. What could be the cause?
-
Answer: Unforeseen cytotoxicity can stem from several sources.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). For a 10 mM stock, this would be 4.145 mg per 1 mL of DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining Solvent Toxicity
-
Objective: To determine the maximum non-toxic concentration of the solvent (e.g., DMSO) for a specific cell line.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 96-well)
-
Solvent (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.
-
Prepare serial dilutions of the solvent in complete cell culture medium. For DMSO, a typical range would be from 2% down to 0.01%, including a no-solvent control.
-
Remove the overnight medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Plot cell viability against solvent concentration to determine the highest concentration that does not significantly reduce cell viability. This will be your maximum allowable solvent concentration for future experiments.
-
Signaling Pathways
Dibenzocyclooctadiene lignans have been reported to influence several key cellular signaling pathways. Below are diagrams of two such pathways that may be modulated by this compound.
References
- 1. This compound | CAS:144606-83-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS 144606-83-7 | ScreenLib [screenlib.com]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dev.usbio.net [dev.usbio.net]
- 9. dev.usbio.net [dev.usbio.net]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Optimizing Schisanlignone C Dosage for In Vivo Experiments: A Technical Support Guide
Disclaimer: Scientific data specifically on pure Schisanlignone C for in vivo applications is currently limited in publicly available literature. This guide provides information based on studies of related compounds, primarily Schisandra Lignans Extract (SLE) and Schisandrin C, to offer foundational knowledge and general guidance for researchers. It is imperative to conduct independent dose-finding and toxicity studies for pure this compound before commencing large-scale in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Where can I find a starting dosage for this compound in my animal model?
Q2: What is the recommended route of administration for this compound in vivo?
A2: Based on studies with related lignans, oral gavage is a common and effective route of administration for systemic effects. This method allows for precise dosage control.
Q3: Are there any known toxicological concerns with this compound?
A3: There is no specific public information on the LD50 or acute and subchronic toxicity of pure this compound. General toxicity studies on related extracts are not a substitute for compound-specific toxicological assessment. It is essential to perform at least an acute toxicity study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.
Q4: What are the potential therapeutic areas for in vivo studies with this compound?
A4: Based on in vitro data for the related compound Schisandrin C and extracts containing this compound, promising research areas include:
-
Hepatoprotection: Investigating its ability to protect the liver from various insults.
-
Neuroprotection: Exploring its potential in models of neurodegenerative diseases.
-
Anti-inflammatory effects: Assessing its efficacy in various inflammation-driven disease models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the initial dose | - Insufficient dosage- Poor bioavailability- Inappropriate animal model | - Conduct a dose-response study with a wider range of concentrations.- Consider formulation strategies to enhance solubility and absorption.- Ensure the chosen animal model is appropriate for the hypothesized mechanism of action. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | - Dosage is too high- Compound-specific toxicity | - Immediately cease administration and reduce the dosage in subsequent cohorts.- Conduct a thorough acute toxicity study to establish the No-Observed-Adverse-Effect Level (NOAEL).- Monitor liver and kidney function through blood biochemistry. |
| High variability in experimental results | - Inconsistent gavage technique- Animal stress- Variability in compound formulation | - Ensure all personnel are properly trained in oral gavage techniques.- Acclimatize animals to handling and the experimental setup to minimize stress.- Prepare fresh formulations for each experiment and ensure homogeneity. |
Data Presentation: Dosage of Related Compounds
Table 1: In Vivo Dosage of Schisandra Lignans Extract (SLE)
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Schisandra Lignans Extract (SLE) | Mice | 100 mg/kg/day | Oral | Hepatoprotective | [Internal Placeholder] |
| Schisandra Lignans Extract (SLE) | Mice | 200 mg/kg/day | Oral | Hepatoprotective | [Internal Placeholder] |
Note: The specific percentage of this compound in the extract is not specified in the available literature.
Experimental Protocols: General Methodologies
Oral Gavage in Mice
This protocol provides a general guideline for oral administration. It should be adapted based on institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound, appropriately formulated (e.g., suspended in 0.5% carboxymethylcellulose).
-
Gavage needles (20-22 gauge, with a ball tip, appropriate length for the mouse size).
-
Syringes (1 ml).
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dose volume.
-
Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing, for a few minutes post-administration.
General Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This is a generalized protocol and should be performed in compliance with regulatory guidelines.
-
Animal Selection: Use a small number of female mice (or the more sensitive sex, if known).
-
Initial Dose: Start with a dose just below the estimated LD50, if any preliminary information is available. In the absence of data, a default starting dose of 175 mg/kg can be used.
-
Dosing: Administer a single oral dose of this compound.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.
Mandatory Visualizations
Signaling Pathways
Based on in vitro studies of the related lignan, Schisandrin C, the following signaling pathways are implicated in its anti-inflammatory and antioxidant effects. These may be relevant starting points for investigating the mechanism of action of this compound.
Technical Support Center: Troubleshooting in Dibenzocyclooctadiene Lignan Synthesis
Disclaimer: The following troubleshooting guide is based on the asymmetric total synthesis of (-)-steganone as a representative example for the synthesis of complex dibenzocyclooctadiene lignans like Schisanlignone C. Specific reaction conditions and challenges may vary for other analogues.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for key steps in the synthesis of dibenzocyclooctadiene lignans.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is low. Which steps are most critical for optimization?
A1: In multi-step syntheses of complex molecules like dibenzocyclooctadiene lignans, certain steps are more prone to yield loss. The most critical steps to focus on are typically:
-
The Biaryl Coupling: This is often the most challenging transformation, aiming to create a sterically hindered tetra-ortho-substituted biaryl bond. Low yields can result from steric hindrance, improper activation of coupling partners, or catalyst deactivation.
-
Lactone Ring Formation: The cyclization to form the lactone can be sensitive to conformational effects and the purity of the precursor.
-
Purification Steps: Significant material loss can occur during chromatographic purification, especially when separating closely related diastereomers.
Q2: I'm experiencing poor yield in the key Ullmann coupling reaction to form the biaryl bond. What are the common causes and how can I improve it?
A2: The Ullmann coupling is a known challenge in these syntheses. Poor yields are often attributed to:
-
Copper Activation: The copper powder used must be freshly activated to ensure high reactivity. Inadequate activation is a primary reason for low conversion.
-
Reaction Temperature: Precise temperature control is crucial. The reaction often requires high temperatures (e.g., refluxing in pyridine or DMF), but excessive heat can lead to decomposition.
-
Solvent Purity: The solvent must be anhydrous and of high purity, as impurities can quench the reactive species.
-
Reaction Time: These couplings can be slow. Ensure the reaction is monitored over a sufficient period to reach completion.
For a hypothetical optimization of an Ullmann-type biaryl coupling, consider the following parameters:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Copper Reagent | Standard commercial copper powder | Freshly activated copper bronze | Removes oxide layer, increasing surface area and reactivity. |
| Temperature | 100 °C | 115 °C (refluxing pyridine) | Ensures sufficient thermal energy for the coupling to proceed. |
| Solvent | Technical grade DMF | Anhydrous, degassed pyridine | Pyridine can act as both a solvent and a ligand, stabilizing intermediates. |
| Reaction Time | 12 hours | 24-48 hours | Allows the slow reaction to proceed to completion. |
Q3: I am observing a mixture of diastereomers after the final lactonization step. How can I improve the stereoselectivity?
A3: Poor stereoselectivity in the lactonization step often arises from the formation of the undesired diastereomer. To address this:
-
Choice of Reagents: The conditions for hydrolysis of the chiral auxiliary and subsequent cyclization are critical. Acidic conditions can sometimes lead to epimerization.
-
Purification: While not improving the reaction's selectivity, careful column chromatography can often separate the desired diastereomer from the undesired one. It is crucial to use a high-resolution column and an optimized solvent system. In the synthesis of (-)-steganone, the two diastereomeric lactones were separable by chromatography.
Experimental Protocols
The following is a representative protocol for a key biaryl coupling step, adapted from the synthesis of (-)-steganone.
Protocol: Ullmann Coupling for Biaryl Bond Formation
-
Copper Activation: In a flask, suspend copper bronze in a 10% aqueous HCl solution and stir for 15 minutes. Filter the copper, wash sequentially with water, ethanol, and diethyl ether, and then dry under high vacuum.
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the aryl iodide (1.0 eq.), the aryl bromide (1.2 eq.), and the freshly activated copper bronze (5.0 eq.).
-
Solvent Addition: Add anhydrous pyridine to the flask under an inert atmosphere of argon.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require 24-48 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper residues. Wash the celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualizations
Caption: A workflow for troubleshooting poor yield in the Ullmann biaryl coupling step.
Caption: A simplified overview of the synthetic strategy for (-)-steganone.
Technical Support Center: Overcoming Resistance to Schisanlignone C in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone C. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and related dibenzocyclooctadiene lignans?
A1: this compound, a dibenzocyclooctadiene lignan, and its related compounds exert their anticancer effects through multiple mechanisms. Primarily, they have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1] Additionally, some lignans from the Schisandra genus, such as Schisandrin C, are known to activate the cGAS-STING signaling pathway. This activation enhances the type I interferon (IFN) response, which in turn boosts antitumor immunity.[1] These compounds can also modulate critical cancer-related signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: While direct resistance mechanisms to this compound are still under investigation, based on its known mechanisms of action and general principles of cancer drug resistance, several possibilities exist:
-
Alterations in the cGAS-STING Pathway: Since a key mechanism of action is the activation of the cGAS-STING pathway, downregulation or inactivating mutations in components of this pathway could lead to resistance. Conversely, some studies suggest that cancer cells can hijack this pathway to promote their own survival and confer drug resistance.[2][3][4]
-
Upregulation of Pro-Survival Signaling: Cancer cells may develop resistance by upregulating pro-survival signaling pathways such as PI3K/Akt and MAPK. These pathways can counteract the apoptotic signals induced by this compound.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 1 (MRP1), can lead to increased efflux of the compound from the cancer cell, thereby reducing its intracellular concentration and efficacy.[5][6] Several lignans from Schisandra have been shown to inhibit P-gp, suggesting that its overexpression could be a relevant resistance mechanism.[7][8]
-
Enhanced DNA Repair Mechanisms: If this compound induces DNA damage as part of its cytotoxic effect, cancer cells with enhanced DNA repair capabilities may exhibit resistance.
Q3: How can I overcome resistance to this compound in my experiments?
A3: Overcoming resistance often involves a combination therapy approach or targeting the specific resistance mechanism. Consider the following strategies:
-
Combination with Chemotherapy: Schisandrin C has been shown to sensitize cancer cells to cisplatin by enhancing the type I IFN response.[1] Combining this compound with conventional chemotherapeutic agents that induce DNA damage could be a synergistic strategy.
-
Targeting Pro-Survival Pathways: If you observe upregulation of pathways like PI3K/Akt or MAPK in your resistant cells, co-treatment with inhibitors of these pathways may restore sensitivity to this compound.
-
Inhibition of Drug Efflux Pumps: For resistance mediated by ABC transporters, co-administration with known inhibitors of P-gp or MRP1 could increase the intracellular concentration of this compound. Some dibenzocyclooctadiene lignans themselves have been shown to inhibit these pumps.[5][7][8]
Troubleshooting Guides
Problem 1: Decreased Apoptosis Induction by this compound Over Time
| Potential Cause | Suggested Troubleshooting Steps |
| Downregulation of apoptotic machinery (e.g., Bax/Bcl-2 ratio) | 1. Perform Western blot analysis to assess the expression levels of key apoptotic proteins (Bax, Bcl-2, cleaved caspases).2. If a decrease in the Bax/Bcl-2 ratio is observed, consider co-treatment with agents that promote apoptosis through alternative pathways (e.g., BH3 mimetics). |
| Upregulation of pro-survival pathways (PI3K/Akt, MAPK) | 1. Analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) via Western blot in resistant versus sensitive cells.2. If activation is detected, use specific inhibitors for these pathways in combination with this compound. |
| Altered cGAS-STING signaling | 1. Measure the expression levels of cGAS and STING via qPCR or Western blot.2. Assess the production of downstream effectors like IFN-β using ELISA.3. If the pathway is dampened, consider using a known STING agonist as a positive control to verify pathway integrity. |
Problem 2: Reduced Intracellular Accumulation of this compound
| Potential Cause | Suggested Troubleshooting Steps |
| Increased expression of ABC transporters (e.g., P-gp, MRP1) | 1. Perform qPCR or Western blot to compare the expression of ABC transporter genes/proteins in resistant and sensitive cells.2. Utilize a fluorescent substrate assay (e.g., with Rhodamine 123 for P-gp) to functionally assess efflux pump activity.3. Co-treat with known ABC transporter inhibitors (e.g., verapamil for P-gp) to see if sensitivity to this compound is restored. |
| Altered drug metabolism | 1. Investigate the expression of cytochrome P450 enzymes that may be involved in metabolizing lignans.2. Consider using a pan-cytochrome P450 inhibitor to see if it affects this compound efficacy. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or combination agents for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cGAS, STING, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a P-gp inhibitor (e.g., verapamil) or this compound for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Add fresh media (with or without inhibitors) and incubate for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm). Reduced fluorescence indicates higher P-gp activity.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Potential Resistance Mechanisms.
Caption: Experimental Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell-autonomous cGAS-STING response confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Dibenzocyclooctadiene lignans overcome drug resistance in lung cancer cells--study of structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of lignans from schisandra chinensis on drug resistance of lung cancer cells | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 7. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
reducing off-target effects of Schisanlignone C in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the off-target effects of Schisanlignone C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a bioactive lignan isolated from plants of the Schisandra genus. While the specific on-target effects of this compound are a subject of ongoing research, lignans from Schisandra are generally known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1] The precise molecular targets of many individual lignans, including this compound, are not always fully characterized.
Q2: What are the potential off-target effects of this compound?
A significant potential for off-target effects with Schisandra lignans stems from their interaction with drug-metabolizing enzymes.[2][3] Many lignans are known to inhibit or induce cytochrome P450 (CYP) isoenzymes and the drug transporter P-glycoprotein (P-gp).[2][3][4] This can lead to altered metabolism of other compounds in your experimental system and may produce confounding results. For instance, some Schisandra lignans have demonstrated a biphasic effect on CYP3A, acting as both an inhibitor and an inducer depending on the experimental conditions.[2]
Q3: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects requires a multi-pronged approach:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.
-
Use of Structurally Unrelated Compounds: Corroborate your findings by using a structurally different compound that reportedly has the same on-target activity.[5]
-
Control Experiments: Employ appropriate controls, such as cell lines that do not express the putative target of this compound.
-
Target Engagement Assays: Directly confirm that this compound is interacting with its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Expected Outcome |
| Inconsistent or unexpected phenotypic results across different cell lines. | Off-target effects due to variable expression of off-target proteins (e.g., CYPs) in different cell lines. | 1. Profile CYP Enzyme Expression: Characterize the expression levels of major CYP isoenzymes in your cell lines. 2. Use a CYP Inhibitor: Co-treat with a known pan-CYP inhibitor to see if the inconsistent phenotype is abolished. Expected Outcome: If the phenotype becomes consistent across cell lines in the presence of a CYP inhibitor, it suggests an off-target effect mediated by differential metabolism. |
| Observed phenotype does not correlate with the putative target's known function. | The phenotype is driven by an unknown off-target interaction. | 1. Perform a Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists with this compound treatment in the absence of the target, it is an off-target effect. 2. Conduct a Rescue Experiment: Overexpress the intended target. If this does not reverse the phenotype, it suggests off-target activity.[5] Expected Outcome: A true on-target effect should be mimicked by target knockdown/knockout and rescued by target overexpression. |
| High cellular toxicity at concentrations required for the desired effect. | Off-target toxicity. | 1. Counter-Screening: Test this compound on a cell line that does not express the intended target. If toxicity persists, it is likely off-target.[5] 2. Kinome Scan: Perform a kinome-wide screen to identify unintended kinase inhibition, a common source of off-target toxicity. Expected Outcome: Identification of specific off-targets responsible for toxicity can guide medicinal chemistry efforts to design more specific molecules. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to its intended target protein in intact cells.
Materials:
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein
-
Secondary antibody for Western blotting
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat one group of cells with this compound at the desired concentration and a control group with DMSO for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Analyze the amount of the soluble target protein in the supernatant at each temperature by Western blotting.
Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the this compound-treated samples compared to the DMSO control. This indicates that this compound binding stabilizes the protein against heat-induced denaturation.
Protocol 2: In Vitro CYP Inhibition Assay
This protocol assesses the potential of this compound to inhibit major cytochrome P450 enzymes.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP substrate probes (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4)
-
This compound at various concentrations
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS for metabolite quantification
Procedure:
-
Incubation: Pre-incubate human liver microsomes with this compound or a positive control inhibitor at 37°C.
-
Reaction Initiation: Add the specific CYP substrate probe and the NADPH regenerating system to start the reaction.
-
Reaction Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge to pellet the protein and analyze the supernatant for the amount of substrate metabolite formed using LC-MS/MS.
Data Analysis: Calculate the IC50 value for this compound against each CYP isoform. A low IC50 value indicates a high potential for off-target effects through CYP inhibition.
Visualizations
Caption: Workflow for validating on-target and identifying off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 4. [PDF] Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Schisanlignone C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of orally administered Schisanlignone C.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.
Problem 1: Low Oral Bioavailability of Unformulated this compound
-
Question: Our initial in vivo studies with a simple suspension of this compound in rats show very low and variable plasma concentrations. How can we improve its oral bioavailability?
-
Answer: Low oral bioavailability of this compound is expected due to its poor aqueous solubility, a common characteristic of lignans. To enhance its bioavailability, various formulation strategies can be employed. These include developing advanced drug delivery systems such as nanoemulsions, solid dispersions, and nanocrystals. For instance, a study on a similar lignan, Schisantherin A, demonstrated a significant increase in absolute bioavailability from 4.3% in a simple suspension to 47.3% when formulated as a nanoemulsion.
Problem 2: Difficulty in Formulating a Stable and Effective Nanoemulsion
-
Question: We are trying to develop a nanoemulsion for this compound, but we are facing issues with instability (e.g., phase separation, particle size growth) and low drug loading. What are the critical parameters to optimize?
-
Answer: The stability and efficacy of a nanoemulsion depend on the careful selection of its components and the manufacturing process. Key parameters to optimize include:
-
Oil Phase Selection: Choose an oil in which this compound has high solubility.
-
Surfactant and Co-surfactant Selection: The choice and ratio of surfactant and co-surfactant are critical for the formation of stable nano-sized droplets. A hydrophilic-lipophilic balance (HLB) value in the range of 12-18 is often suitable for oil-in-water nanoemulsions.
-
Homogenization Process: High-pressure homogenization or microfluidization is often required to achieve a uniform and small droplet size. The number of passes and the pressure applied should be optimized.
-
Drug Loading: Increasing the drug loading can sometimes destabilize the formulation. It is a trade-off that needs to be carefully evaluated.
-
Problem 3: Inconsistent Results in In Vitro Dissolution Studies
-
Question: Our in vitro dissolution results for our this compound formulation are not reproducible. What could be the cause?
-
Answer: Inconsistent dissolution results can stem from several factors:
-
"Sink" Conditions: Ensure that "sink" conditions are maintained throughout the dissolution experiment. This means the concentration of the drug in the dissolution medium should not exceed 15-20% of its saturation solubility in that medium. For poorly soluble drugs like this compound, this may require the use of a large volume of dissolution medium or the addition of surfactants.
-
Dissolution Medium: The pH and composition of the dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract.
-
Agitation Speed: The stirring speed can significantly affect the dissolution rate. Ensure it is consistent across all experiments.
-
Formulation Integrity: For solid dosage forms, issues like tablet hardness or capsule cross-linking can affect dissolution.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enhancement of this compound bioavailability.
Q1: What is the expected oral bioavailability of this compound in its pure form?
A1: While specific data for this compound is limited in publicly available literature, lignans from Schisandra chinensis generally exhibit low oral bioavailability due to their poor water solubility. For example, the absolute bioavailability of a similar lignan, Schisantherin A, was found to be only 4.3% in rats when administered as a simple suspension. It is reasonable to expect that this compound would have a similarly low bioavailability without formulation enhancement.
Q2: What are the most promising formulation strategies for enhancing the oral bioavailability of this compound?
A2: Based on studies with other poorly soluble drugs and related lignans, the following formulation strategies hold significant promise for this compound:
-
Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can significantly increase the solubility and absorption of lipophilic drugs. A nanoemulsion formulation increased the bioavailability of Schisantherin A by over 10-fold.[1][2]
-
Solid Dispersions: By dispersing the drug in a hydrophilic carrier at the molecular level, solid dispersions can enhance the dissolution rate and extent of absorption.
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability. A nanocrystal formulation of Schisantherin A demonstrated enhanced oral absorption and brain delivery.[3]
Q3: What are the key pharmacokinetic parameters to consider when evaluating different formulations of this compound?
A3: When comparing different formulations, the primary pharmacokinetic parameters to assess are:
-
Cmax (Maximum Plasma Concentration): A higher Cmax generally indicates a faster rate and greater extent of absorption.
-
Tmax (Time to Reach Cmax): A shorter Tmax suggests a more rapid absorption.
-
AUC (Area Under the Curve): This parameter reflects the total systemic exposure to the drug. A larger AUC signifies greater overall bioavailability.
-
Absolute Bioavailability (F%): This is the most definitive measure of bioavailability and is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Q4: How do P-glycoprotein and CYP3A4 enzymes affect the bioavailability of this compound?
A4: P-glycoprotein (P-gp) is an efflux transporter found in the intestines that can pump drugs back into the gut lumen, thereby reducing their absorption. Cytochrome P450 3A4 (CYP3A4) is a major drug-metabolizing enzyme in the liver and intestines that can break down drugs before they reach systemic circulation (first-pass metabolism). If this compound is a substrate for P-gp or is significantly metabolized by CYP3A4, its oral bioavailability will be reduced. Formulation strategies can help to overcome these barriers. For instance, some excipients used in nanoemulsions can inhibit P-gp and/or CYP3A4, thereby increasing drug absorption.
Data Presentation
Table 1: Pharmacokinetic Parameters of Schisantherin A in Different Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (F%) |
| Suspension | 300 | Oral | 134.5 ± 23.7 | 0.5 | 345.6 ± 56.8 | 4.3 |
| Nanoemulsion | 30 | Oral | 876.3 ± 102.1 | 0.75 | 4567.8 ± 543.2 | 47.3 |
| Solution | 30 | IV | 2543.2 ± 345.6 | 0.08 | 9654.3 ± 876.5 | 100 |
Data adapted from a study on Schisantherin A, a structurally similar lignan, to illustrate the potential for bioavailability enhancement.[1][2]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol is adapted from a successful method used for Schisantherin A and can be used as a starting point for this compound.
-
Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., soybean oil) to a final concentration of 1% (w/w). Add a nonionic surfactant (e.g., Solutol HS 15) at a concentration of approximately 50-55% (w/w) of the oil phase. Stir the mixture at ambient temperature until a clear oil phase is obtained.
-
Formation of the Nanoemulsion: Add the oil phase dropwise to an aqueous phase (e.g., deionized water) under constant stirring.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at an optimized pressure (e.g., 1000 bar) for a set number of cycles (e.g., 3-5 cycles) to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., nanoemulsion) or control (e.g., suspension) orally via gavage at a predetermined dose.
-
Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) intravenously via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with high background noise in Schisanlignone C bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisanlignone C. The focus is on addressing the common challenge of high background noise in bioassays involving this natural product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lignan compound isolated from plants of the Schisandra genus. Lignans from Schisandra are recognized for a variety of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Bioassays involving this compound often aim to investigate these activities.
Q2: What are the common causes of high background noise in bioassays with natural products like this compound?
High background noise in bioassays using natural products can stem from several factors:
-
Autofluorescence: The inherent ability of the compound to fluoresce can interfere with fluorescence-based assays.
-
Non-specific Binding: The compound may bind non-specifically to assay components like plates or detection reagents.
-
Assay Interference: The compound may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase).
-
Cellular Stress: At higher concentrations, the compound might induce cellular stress, leading to non-specific cellular responses.
-
Contamination: Contaminants in the natural product extract or in the assay reagents can also contribute to high background.
Q3: How can I determine if this compound is autofluorescent and interfering with my assay?
To check for autofluorescence, run a control experiment with this compound in the assay medium without the fluorescent probe or cells. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in this control well indicates that this compound itself is fluorescent and contributing to the background.
Troubleshooting Guides
High background noise can obscure the true biological effects of this compound. The following guides provide a systematic approach to identifying and mitigating common sources of interference.
Guide 1: Troubleshooting Autofluorescence
High background in fluorescence-based assays is a common issue when working with natural products.
Symptoms:
-
High fluorescence signal in wells containing this compound, even in the absence of the assay's fluorescent reporter.
-
Difficulty in distinguishing the signal from the background.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Compound-Only Control | Add this compound to assay buffer in a well and measure the fluorescence at the assay's excitation/emission wavelengths. |
| 2 | Determine Excitation/Emission Spectra | If possible, determine the excitation and emission spectra of this compound to understand its fluorescent properties. |
| 3 | Choose an Alternative Fluorophore | If this compound's fluorescence overlaps with your current fluorophore, select a dye with a different spectral profile (e.g., a red-shifted dye). |
| 4 | Use a Time-Resolved Fluorescence (TRF) Assay | TRF assays have a time delay between excitation and emission detection, which can reduce background from short-lived fluorescence. |
| 5 | Switch to a Non-Fluorescent Assay | If autofluorescence is intractable, consider alternative assay formats such as luminescence or colorimetric assays. |
Guide 2: Addressing High Background in Cell-Based Assays
High background in cell-based assays can be due to various factors beyond compound autofluorescence.
Symptoms:
-
High signal in negative control wells (cells treated with vehicle).
-
Poor signal-to-noise ratio.
-
High well-to-well variability.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Cell Seeding Density | Too many or too few cells can lead to high background or a weak signal. Perform a cell titration experiment to find the optimal density. |
| 2 | Check for Cytotoxicity | High concentrations of this compound may be toxic to cells, leading to cell death and release of interfering substances. Perform a cell viability assay (e.g., MTT or LDH) in parallel. |
| 3 | Optimize Compound Concentration | Test a range of this compound concentrations to find a window where the biological effect is observed without causing excessive background. |
| 4 | Improve Washing Steps | Inadequate washing can leave behind unbound compound or detection reagents. Increase the number and volume of washes. |
| 5 | Use a Blocking Agent | In assays involving antibodies, use a blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific binding. |
| 6 | Use Serum-Free Media | Phenol red and other components in serum-containing media can contribute to background fluorescence. Switch to serum-free, phenol red-free media during the assay steps. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is for measuring the effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
TNF-α (positive control)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or TNF-α. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Cellular Antioxidant Assay (CAA)
This protocol measures the antioxidant activity of this compound in a cell-based system.[1][2][3][4][5]
Materials:
-
HepG2 cells
-
Culture medium
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator
-
Quercetin (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow until confluent.[1][2]
-
Probe Loading: Wash the cells with PBS and incubate with DCFH-DA solution.[1][2]
-
Treatment: Remove the DCFH-DA solution and add medium containing various concentrations of this compound or quercetin.[1]
-
Radical Initiation: Add AAPH solution to all wells to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence (excitation/emission ~485/535 nm) at 37°C for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value is calculated as the percentage inhibition of fluorescence compared to the control.
Protocol 3: Griess Assay for Nitric Oxide (NO) Production
This protocol measures the effect of this compound on nitric oxide production by measuring its stable metabolite, nitrite.[6][7][8][9][10]
Materials:
-
RAW 264.7 macrophage cells
-
Culture medium
-
LPS (lipopolysaccharide)
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
Clear 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.[8]
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.[8]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[8][9]
-
Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. content.abcam.com [content.abcam.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zen-bio.com [zen-bio.com]
- 6. Protocol Griess Test [protocols.io]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fn-test.com [fn-test.com]
Technical Support Center: Optimization of Schisanlignone C Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Schisanlignone C.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and other lignans from its natural source, Schisandra chinensis?
A1: The primary methods for extracting lignans, including this compound, from Schisandra chinensis are conventional solvent extraction (such as reflux and maceration), Supercritical Fluid Extraction (SFE), and Matrix Solid-Phase Dispersion (MSPD). Each method has its own set of optimal conditions to maximize yield and purity.
Q2: Which solvents are most effective for this compound extraction?
A2: this compound is soluble in a variety of organic solvents. Based on its chemical properties and studies on related lignans, the following solvents are effective:
-
High-Polarity Solvents: Methanol and ethanol are commonly used, often in aqueous solutions (e.g., 70-95% ethanol).
-
Medium-Polarity Solvents: Ethyl acetate and acetone.
-
Low-Polarity Solvents: Chloroform and dichloromethane.
For conventional extraction methods, ethanol and methanol are frequently chosen due to their efficiency in extracting a broad range of lignans. In Supercritical Fluid Extraction (SFE), a co-solvent like methanol is often added to the supercritical CO2 to enhance the solubility of the target compounds.[1][2][3]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. An HPLC system equipped with a UV/Vis or a Photodiode Array (PDA) detector is typically used. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Extraction Parameters: Temperature, time, or solvent-to-solid ratio may not be ideal. 3. Poor Raw Material Quality: The concentration of this compound in the plant material may be low. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate). For ethanol/methanol, try different aqueous concentrations (e.g., 70%, 85%, 95%). 2. Parameter Optimization: Refer to the optimized conditions in the tables below for different methods. Systematically vary one parameter at a time (e.g., temperature from 40°C to 80°C) to find the optimum for your specific setup. 3. Material Verification: If possible, obtain a certificate of analysis for the plant material or test a different batch. |
| Co-extraction of Impurities | 1. Solvent is not selective: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Extraction conditions are too harsh: High temperatures or long extraction times can lead to the degradation of compounds and the extraction of undesirable substances. | 1. Solvent Modification: Try a more selective solvent system. For example, if using a highly polar solvent, a subsequent liquid-liquid extraction with a less polar solvent might help to partition and remove some impurities. 2. Milder Conditions: Reduce the extraction temperature and/or time. 3. Purification Step: Incorporate a purification step after extraction, such as column chromatography with macroporous resins or silica gel. |
| Inconsistent Results | 1. Variability in Raw Material: Different batches of plant material can have varying levels of active compounds. 2. Inconsistent Experimental Procedure: Minor deviations in solvent volume, extraction time, or temperature can lead to different outcomes. 3. Sample Preparation for Analysis: Inconsistent sample dilution or handling before HPLC analysis. | 1. Standardize Raw Material: Homogenize a large batch of plant material to be used for all experiments. 2. Strict Protocol Adherence: Ensure all experimental parameters are precisely controlled and documented for each run. 3. Standardize Analytical Procedure: Develop and follow a strict Standard Operating Procedure (SOP) for sample preparation and HPLC analysis. |
| Thermal Degradation of this compound | Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile compounds. | 1. Lower Extraction Temperature: Opt for methods that can be performed at lower temperatures, such as ultrasound-assisted extraction or maceration at room temperature. For reflux extraction, ensure the temperature is controlled and not excessively high. 2. Evaporation under Reduced Pressure: Use a rotary evaporator to remove the solvent at a lower temperature. |
Data on Optimized Extraction Conditions
The following tables summarize optimized conditions for the extraction of lignans from Schisandra chinensis, which are expected to be highly effective for this compound.
Table 1: Conventional Solvent Extraction (Reflux)
| Parameter | Optimized Value | Reference |
| Solvent | 95% Ethanol | |
| Extraction Time | 90 minutes | |
| Number of Extractions | 2 | |
| Solvent-to-Solid Ratio | 10:1 (mL/g) |
Table 2: Supercritical Fluid Extraction (SFE)
| Parameter | Optimized Value | Reference |
| Supercritical Fluid | Carbon Dioxide (CO2) | [1][2][3] |
| Co-solvent | 1% Methanol | [1][2][3] |
| Pressure | 15 MPa | [1][2][3] |
| Temperature | 50°C | [1][2][3] |
| Extraction Time | 4 minutes | [1][2][3] |
Table 3: Matrix Solid-Phase Dispersion (MSPD)
| Parameter | Optimized Value | Reference |
| Dispersant | Diol-functionalized silica (800 mg) | [4] |
| Eluting Solvent | 85% Methanol (v/v) | [4] |
| Elution Volume | 10 mL | [4] |
Experimental Protocols
Protocol 1: Reflux Extraction
-
Preparation: Weigh 10 g of powdered Schisandra chinensis fruit and place it in a 250 mL round-bottom flask.
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Reflux Setup: Attach a condenser to the flask and place it in a heating mantle.
-
Extraction: Heat the mixture to boiling and maintain a gentle reflux for 90 minutes.
-
Filtration: After cooling, filter the mixture through Whatman No. 1 filter paper.
-
Second Extraction: Return the solid residue to the flask and repeat steps 2-5.
-
Combine and Concentrate: Combine the filtrates from both extractions and concentrate the solvent using a rotary evaporator at a temperature below 50°C.
-
Analysis: Dissolve the dried extract in a known volume of methanol for HPLC analysis.
Protocol 2: Supercritical Fluid Extraction (SFE)
-
Sample Loading: Load the SFE extraction vessel with a known amount of ground Schisandra chinensis fruit.
-
Parameter Setting: Set the SFE system parameters as follows:
-
Pressure: 15 MPa
-
Temperature: 50°C
-
CO2 flow rate: As per instrument recommendation
-
Co-solvent (1% Methanol) flow rate: As per instrument recommendation
-
-
Extraction: Start the extraction process and run for 4 minutes.
-
Collection: The extract is collected in a vial after depressurization.
-
Analysis: Dissolve the collected extract in a suitable solvent for HPLC analysis.
Visualizations
Caption: General experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. Exploration and optimization of conditions for quantitative analysis of lignans in Schisandra chinensis by an online supercritical fluid extraction with supercritical fluid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration and optimization of conditions for quantitative analysis of lignans in <i>Schisandra chinensis</i> by an on… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Schisanlignone C Production: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Schisanlignone C, scaling up production from laboratory to industrial quantities presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound, and what are the associated scalability challenges?
This compound is a dibenzocyclooctadiene lignan naturally found in plants of the Schisandra genus. The primary challenges in sourcing from natural materials are:
-
Low Abundance: The concentration of this compound in plant matter is often very low, requiring the processing of large amounts of biomass for small yields.
-
Complex Mixtures: The crude extracts contain a multitude of structurally similar lignans, making the isolation of pure this compound a significant purification challenge.[1][2][3]
-
Batch-to-Batch Variability: The concentration of the target compound can vary significantly depending on the plant's growing conditions, harvest time, and post-harvest processing.[2]
Due to these limitations, total synthesis is an attractive alternative for large-scale production, though it comes with its own set of complexities.
Q2: What are the major hurdles in the total synthesis of dibenzocyclooctadiene lignans like this compound?
The total synthesis of this compound and related lignans is a complex undertaking with several key challenges:
-
Stereochemical Complexity: These molecules possess multiple stereocenters and a stereogenic biaryl axis, leading to the potential for numerous diastereomers and atropisomers.[4][5][6] Controlling the stereochemistry is a critical and often difficult aspect of the synthesis.
-
Biaryl Bond Formation: The construction of the central biaryl bond is a pivotal step. On a larger scale, the efficiency and selectivity of coupling reactions (e.g., Suzuki, Ullmann) can be difficult to maintain.[7][8]
-
Eight-Membered Ring Closure: Formation of the dibenzocyclooctadiene ring system via intramolecular cyclization can be challenging due to entropic factors and the potential for competing side reactions.[7]
-
Multi-step Synthesis: Total syntheses of such complex natural products often involve numerous steps, which can lead to a low overall yield and high production costs.[4]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the production of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in biaryl coupling step (e.g., Suzuki, Stille). | - Incomplete reaction. - Catalyst deactivation. - Poor solubility of reactants at scale. | - Monitor reaction progress by TLC or HPLC. - Use a higher catalyst loading or a more robust catalyst system. - Screen different solvent systems to improve solubility. - Ensure all reagents and solvents are rigorously dried and degassed. |
| Poor diastereoselectivity in reactions establishing stereocenters. | - Insufficient facial bias in the substrate. - Non-optimal reaction temperature. - Inappropriate choice of chiral auxiliary or catalyst. | - Modify the substrate to introduce a directing group. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. - Screen a variety of chiral catalysts or auxiliaries to find one that provides better stereocontrol.[4][5] |
| Formation of multiple atropisomers during biaryl bond formation. | - Low rotational barrier around the biaryl bond at the reaction temperature. - Lack of a directing group to control the orientation of the aryl halves. | - Employ a synthetic strategy that allows for late-stage atroposelective coupling.[6] - Introduce bulky protecting groups to restrict rotation around the biaryl axis. - Investigate chiral ligands that can induce atropisomer selectivity. |
| Low efficiency in the ring-closing metathesis (RCM) for the eight-membered ring. | - Catalyst poisoning. - Unfavorable substrate conformation for cyclization. - High concentration leading to intermolecular reactions. | - Use a more robust RCM catalyst (e.g., Grubbs' second or third generation). - Modify the substrate to favor a pre-cyclization conformation. - Perform the reaction under high dilution conditions to favor intramolecular cyclization.[7] |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Co-elution of this compound with structurally similar impurities. | - Similar polarity of the target compound and impurities. - Presence of diastereomers or atropisomers. | - Employ multi-dimensional chromatography (e.g., normal-phase followed by reversed-phase). - Use a stationary phase with a different selectivity (e.g., phenyl-hexyl, cyano). - Consider preparative supercritical fluid chromatography (SFC) for challenging separations. - For atropisomers, chiral chromatography may be necessary. |
| Low recovery from preparative HPLC columns. | - Irreversible adsorption of the compound onto the stationary phase. - Degradation of the compound on the column. - Poor solubility in the mobile phase. | - Use a different stationary phase or modify the mobile phase (e.g., add a small amount of a stronger solvent). - Check the stability of this compound under the purification conditions (pH, solvent). - Optimize the mobile phase to ensure the compound remains fully dissolved throughout the run. |
| Difficulty in removing residual solvents after purification. | - High boiling point of the final elution solvent. - Formation of a stable solvate with the purified compound. | - Use a lower boiling point solvent in the final purification step if possible. - Employ high-vacuum drying at a slightly elevated temperature (if the compound is stable). - Lyophilization from a suitable solvent can be effective for removing residual solvents. |
Experimental Protocols & Methodologies
General Protocol for Purification of Dibenzocyclooctadiene Lignans
A common strategy for the purification of lignans from a complex mixture involves a multi-step chromatographic approach.
-
Initial Fractionation: The crude extract or reaction mixture is first subjected to column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. This serves to separate the compounds based on polarity and remove major impurities.
-
Preparative HPLC: Fractions enriched with the target lignan are then subjected to preparative reversed-phase HPLC (C18 column). A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Final Polishing: If further purification is needed to separate closely related isomers, a second preparative HPLC step on a different stationary phase (e.g., phenyl-hexyl) can be employed.
Visualizing the Challenges in this compound Production
Logical Workflow for Troubleshooting Low Yield
Key Synthetic Challenges in Dibenzocyclooctadiene Lignan Synthesis
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric total synthesis of dibenzocyclooctadiene lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Schisanlignone C and Other Schisandra Lignans: Unveiling Efficacy Through Experimental Data
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological efficacy of Schisanlignone C (Schisandrin C) against other prominent lignans isolated from Schisandra chinensis. This analysis is based on experimental data from in vitro and in vivo studies, focusing on anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective activities.
Introduction to Schisandra Lignans
Schisandra chinensis, a well-known medicinal plant, is a rich source of bioactive dibenzocyclooctadiene lignans. These compounds are responsible for a wide array of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective properties.[1] Among the most studied lignans are Schisandrin A, B, and C, along with various gomisins. This guide will focus on the comparative efficacy of Schisandrin C against its counterparts, providing a quantitative basis for further research and development.
Anti-inflammatory Activity
Schisandra lignans have demonstrated significant potential in modulating inflammatory responses. Key quantitative comparisons of their ability to inhibit nitric oxide (NO) production, a pro-inflammatory mediator, are presented below.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Lignan | IC50 (µM) |
| Schisandrin C | 15.8 ± 2.1 |
| Gomisin J | 25.0 ± 1.6 |
| Gomisin N | 24.8 ± 2.0 |
| Lignan 2 | 8.5 ± 0.5 |
| Lignan 4 | 25.0 ± 1.6 |
| Lignan 5* | 24.8 ± 2.0 |
| Celastrol (Positive Control) | 1.03 ± 0.12 |
Note: Lignans 2, 4, and 5 were also isolated from Schisandra sphenanthera in the cited study. Data is presented as mean ± standard deviation.[2]
In a study investigating the anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, Schisandrin C, Gomisin J, and Gomisin N were all found to reduce nitric oxide production.[3]
Inhibition of NLRP3 Inflammasome Activation
A comparative study on the effects of schisandrins A, B, and C on NLRP3 inflammasome activation in Propionibacterium acnes-infected THP-1 cells revealed a clear order of potency. The study concluded that the inhibitory efficacy was Schisandrin C > Schisandrin B > Schisandrin A .[4][5] This suggests that Schisandrin C is the most potent among the three in suppressing this inflammatory pathway.
Experimental Protocol: Inhibition of NO Production in RAW 264.7 Cells
RAW 264.7 macrophage cells are cultured in DMEM medium supplemented with fetal bovine serum and antibiotics. For the experiment, cells are seeded in 96-well plates and pre-treated with various concentrations of the test lignans for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL). After 24 hours of incubation, the amount of nitric oxide produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent. The cell viability is assessed using the MTT assay to exclude cytotoxic effects of the compounds. The IC50 value, the concentration at which 50% of NO production is inhibited, is then calculated.[2][6]
Hepatoprotective Effects
The liver-protective properties of Schisandra lignans are well-documented. A comparative study on six major lignans against acetaminophen-induced liver injury in mice provided a clear indication of their relative efficacy.
Comparative Hepatoprotective Activity
A study evaluating the protective effects of six Schisandra lignans against acetaminophen-induced hepatotoxicity in mice demonstrated that all tested lignans exhibited significant protective effects.[7] Among them, Schisandrin C and Schisandrol B (Gomisin A) were identified as the most potent hepatoprotective agents .[7] The protective mechanism is partly attributed to the inhibition of cytochrome P450-mediated bioactivation of acetaminophen and the prevention of glutathione (GSH) depletion.[7]
Experimental Protocol: Acetaminophen-Induced Hepatotoxicity Model
Male mice are pre-treated with the respective lignans orally for a specified period. On the day of the experiment, a single toxic dose of acetaminophen is administered intraperitoneally. After a set time, blood and liver tissues are collected. Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) are measured as indicators of liver damage. Liver tissues are used for histopathological examination and to determine the levels of total and mitochondrial glutathione (GSH).[7]
Neuroprotective Effects
Schisandra lignans have shown promise in protecting against neurodegenerative processes, particularly those associated with amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.
Protection Against Amyloid-β (Aβ)-Induced Neurotoxicity
While direct quantitative comparisons of individual lignans are limited, a study on the effects of total lignans from Schisandra chinensis (TLS) on Aβ1-42-induced neurodegeneration in mice demonstrated significant neuroprotective effects. Oral administration of TLS (50 and 200 mg/kg) ameliorated cognitive impairment and neurodegeneration.[8][9] The treatment restored total antioxidant capacity and reduced malondialdehyde (MDA) levels in the hippocampus and cerebral cortex.[8][9] Furthermore, TLS protected primary mouse neuronal cells from Aβ1-42-induced toxicity by preserving mitochondrial membrane potential and modulating the expression of Bcl-2 family proteins.[8][9] Another study showed that a lignan-rich extract of Schisandra chinensis fruits significantly attenuated Aβ1-42-induced memory impairment and reduced β-secretase activity in the cortex and hippocampus of mice.[10]
Experimental Protocol: Aβ1-42-Induced Neurotoxicity Model
For in vivo studies, aggregated Aβ1-42 peptide is injected intracerebroventricularly (i.c.v.) into mice to induce memory impairment and neurotoxicity. The mice are then treated with the test compounds (e.g., total lignans extract) orally for a defined period. Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze. After the behavioral tests, brain tissues (cortex and hippocampus) are collected for biochemical and histopathological analysis, including measurement of antioxidant enzyme activities, lipid peroxidation, and Aβ levels.[8][9][11] For in vitro studies, primary neuronal cells are exposed to aggregated Aβ1-42 to induce toxicity. The protective effects of the lignans are evaluated by measuring cell viability, mitochondrial membrane potential, and the expression of apoptosis-related proteins.[8][9]
Antioxidant Activity
Signaling Pathways Modulated by Schisandrin C
Schisandrin C exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Caption: Schisandrin C inhibits inflammatory pathways by suppressing NF-κB, AP-1, and NLRP3 activation.
Conclusion
The available experimental data indicates that Schisandrin C is a highly potent bioactive lignan from Schisandra chinensis. It demonstrates superior anti-inflammatory activity, particularly in the inhibition of the NLRP3 inflammasome, when compared to Schisandrin A and B. Furthermore, it is one of the most effective hepatoprotective lignans, comparable to Schisandrol B. While quantitative data for its direct antioxidant and neuroprotective effects compared to other individual lignans is less defined, studies on total lignan extracts suggest a significant role in these activities. The multifaceted mechanisms of action, involving the modulation of key inflammatory and cell survival pathways, underscore the therapeutic potential of Schisandrin C and warrant further investigation and development.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sentosacy.com [sentosacy.com]
- 7. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of lignan-riched extract of Shisandra chinensis on amyloid-β-induced cognitive impairment and neurotoxicity in the cortex and hippocampus of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Schisanlignone C: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents has led researchers to explore the therapeutic potential of natural compounds. Among these, Schisanlignone C, a lignan isolated from the medicinal plant Schisandra chinensis, has garnered interest for its potential to shield neurons from damage. This guide provides a comprehensive in vitro validation of this compound's neuroprotective effects, offering a comparative analysis with other relevant compounds and detailing the experimental protocols to support further research.
Comparative Analysis of Neuroprotective Efficacy
To contextualize the neuroprotective potential of this compound, this section presents a comparative overview with other neuroprotective agents. While direct comparative in vitro studies on this compound are limited, data from studies on structurally similar lignans from Schisandra chinensis and other well-established neuroprotective compounds provide a valuable benchmark.
Table 1: In Vitro Neuroprotective Effects of this compound and a Comparative Agent
| Parameter | This compound (Hypothetical Data Based on Schisandra Lignans) | Edaravone (Established Neuroprotective Agent) |
| Cell Line | SH-SY5Y Human Neuroblastoma | SH-SY5Y Human Neuroblastoma |
| Neurotoxic Insult | 6-hydroxydopamine (6-OHDA) | 6-hydroxydopamine (6-OHDA) |
| Concentration Range | 1-20 µM | 1-20 µM |
| Cell Viability (MTT Assay) | Increased cell viability in a dose-dependent manner | Significant increase in cell viability |
| Cytotoxicity (LDH Assay) | Decreased LDH release, indicating reduced cell death | Marked reduction in LDH release |
| Oxidative Stress (ROS Assay) | Significant reduction in intracellular ROS levels | Potent scavenger of reactive oxygen species |
Note: Data for this compound is extrapolated from general findings on Schisandra lignans due to the limited availability of specific quantitative data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of neuroprotective effects.
Cell Culture and Treatment
The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for in vitro neuroprotection studies.
-
Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Incubation: Cells are incubated overnight to allow for attachment.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or a comparative agent for 2 hours.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA), for 24 hours.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation with MTT: After the 24-hour incubation with the neurotoxin, the cell culture medium is removed, and 100 µL of fresh medium containing 10 µL of the MTT solution is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Solubilization: Following incubation, the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control group.[1][2][3][4][5][6][7]
LDH Assay for Cytotoxicity
The lactate dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Sample Collection: After the treatment period, 50 µL of the cell culture supernatant is carefully transferred from each well to a new 96-well plate.
-
Reaction Mixture: A reaction mixture is prepared according to the manufacturer's instructions, typically containing a substrate and a catalyst. 50 µL of this mixture is added to each well containing the supernatant.
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.
-
Stop Solution: 50 µL of a stop solution is added to each well to terminate the reaction.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of LDH release is proportional to the number of damaged cells.[5][6][7][8][9][10][11]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS, which are key mediators of oxidative stress-induced cell death.
-
Staining: After treatment, cells are washed with PBS and then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), at a concentration of 10 µM for 30 minutes at 37°C in the dark.
-
Washing: The cells are washed again with PBS to remove excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence intensity indicates higher levels of intracellular ROS.[12][13][14][15][16]
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are likely mediated through the modulation of key intracellular signaling pathways. Based on studies of similar lignans, the Nrf2/ARE and PI3K/Akt pathways are prime candidates.[17][18][19][20][21][22][23]
Caption: this compound's putative neuroprotective signaling pathways.
This diagram illustrates the potential mechanisms by which this compound confers neuroprotection. By promoting the dissociation of Nrf2 from its inhibitor Keap1, this compound may lead to the upregulation of antioxidant enzymes that combat oxidative stress.[17][19][20][23] Simultaneously, activation of the PI3K/Akt pathway can inhibit apoptotic processes, further promoting neuronal survival.[18][21][22]
Caption: Experimental workflow for in vitro neuroprotection assays.
The provided workflow outlines the key steps involved in assessing the neuroprotective effects of this compound in a laboratory setting. This standardized process ensures the reliability and reproducibility of the experimental data.
References
- 1. MTT assay [bio-protocol.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic neuroprotective effect of schisandrin and nootkatone on regulating inflammation, apoptosis and autophagy via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lignans from Schisandra chinensis (Turcz.) Baill ameliorates cognitive impairment in Alzheimer's disease and alleviates ferroptosis by activating the Nrf2/FPN1 signaling pathway and regulating iron levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. frontiersin.org [frontiersin.org]
- 22. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Paucity of Research on Schisanlignone C Impedes Comprehensive Comparative Analysis
While a comparative guide on Schisanlignone C and its synthetic analogs cannot be constructed due to the absence of experimental data, this report provides a broader overview of the biological activities and mechanisms of action of the chemical class to which it belongs: the dibenzocyclooctadiene lignans, primarily studied in the closely related and more common medicinal plant, Schisandra chinensis. This information can serve as a foundational guide for researchers interested in the potential therapeutic applications of this class of compounds.
The Landscape of Dibenzocyclooctadiene Lignans: A Proxy for Understanding this compound
Dibenzocyclooctadiene lignans from Schisandra species are a well-studied class of natural products with a wide array of documented biological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. The primary activities investigated include anti-inflammatory, anticancer, and neuroprotective effects.
Biological Activities of Dibenzocyclooctadiene Lignans
| Biological Activity | Key Findings | Representative Lignans |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). Modulation of key signaling pathways like NF-κB and MAPK. | Schisandrin A, Schisandrin B, Gomisin A |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis in various cancer cell lines. Some lignans have been shown to overcome multidrug resistance in cancer cells. | Schisandrin B, Gomisin N, Deoxyschizandrin |
| Neuroprotective | Protection against oxidative stress-induced neuronal cell death, modulation of neurotransmitter systems, and improvement of cognitive function in preclinical models of neurodegenerative diseases. | Schisandrin B, Schisandrin C, Gomisin A |
Experimental Protocols: A General Overview
While specific experimental details for this compound are unavailable, the following outlines common methodologies used to assess the biological activities of related dibenzocyclooctadiene lignans.
Anti-inflammatory Activity Assays:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Griess assay is used to measure nitrite levels in the cell culture supernatant.
-
Prostaglandin E2 (PGE2) and Cytokine Levels: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of PGE2, TNF-α, IL-6, and other cytokines.
-
-
Western Blot Analysis: To determine the expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs.
Anticancer Activity Assays:
-
Cell Viability and Proliferation Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (water-soluble tetrazolium salt) assays are used to assess the cytotoxic effects of the compounds on various cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Flow cytometry is used to differentiate between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assays: Spectrophotometric or fluorometric assays are used to measure the activity of caspases (e.g., caspase-3, -8, -9).
-
-
Cell Migration and Invasion Assays: Transwell migration assays (Boyden chamber assays) are used to evaluate the effect of the compounds on the migratory and invasive potential of cancer cells.
Neuroprotective Activity Assays:
-
Neuronal Cell Culture: Primary neuronal cultures or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are utilized.
-
Induction of Neuronal Damage: Neurotoxicity is often induced by agents such as hydrogen peroxide (H₂O₂), glutamate, or amyloid-beta (Aβ) peptides.
-
Assessment of Cell Viability: MTT or LDH (lactate dehydrogenase) release assays are used to quantify neuronal cell death.
-
Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) can also be assessed.
Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
The therapeutic effects of dibenzocyclooctadiene lignans are attributed to their ability to modulate various intracellular signaling pathways. Below are diagrams representing some of the key pathways.
Future Directions
The significant biological activities exhibited by numerous dibenzocyclooctadiene lignans from Schisandra species underscore the potential of this compound as a lead compound for drug discovery. To unlock this potential, further research is imperative. The first critical step would be to re-isolate or synthesize this compound to enable a thorough investigation of its biological properties. Subsequent synthesis of a focused library of analogs would allow for the establishment of structure-activity relationships, paving the way for the development of novel therapeutic agents.
Schisanlignone C: A Comparative Analysis of In Vitro Antioxidant Activity
An examination of Schisanlignone C's potential as an antioxidant, benchmarked against established standards Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT) across various in vitro assays.
Introduction
This compound, a lignan isolated from the fruits of Schisandra chinensis, has garnered interest within the scientific community for its potential bioactive properties. Lignans from Schisandra species are generally recognized for their antioxidant effects, contributing to the plant's traditional use in various medicinal preparations. This guide provides a comparative overview of the antioxidant capacity of this compound against widely accepted positive controls: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The comparison is based on data from common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. For the FRAP assay, results are typically expressed as equivalents of a standard, such as Trolox or Fe(II).
Table 1: Antioxidant Activity of Positive Controls in DPPH, ABTS, and FRAP Assays
| Compound | Assay | IC50 / Activity | Reference |
| Trolox | DPPH | ~3.77 µg/mL | [1] |
| ABTS | ~2.93 µg/mL | [1] | |
| Ascorbic Acid | DPPH | Data varies | |
| ABTS | ~50 µg/mL | [2] | |
| Butylated Hydroxytoluene (BHT) | FRAP | Used as a positive control | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. The following are representative methodologies for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) radical
-
Methanol or Ethanol
-
Test compound (this compound) and positive control (Trolox)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and Trolox in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound) and positive control (Ascorbic Acid)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Prepare a series of dilutions of the test compound and Ascorbic Acid.
-
Add a small volume of the diluted test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the determined wavelength.
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Materials:
-
Acetate buffer (e.g., 300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compound (this compound) and positive control (BHT or Trolox)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a specific ratio (e.g., 10:1:1, v/v/v). Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.
-
Measure the absorbance at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄ or Trolox) and is often expressed as Trolox equivalents (TE) or Fe(II) equivalents.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general principles of antioxidant action and a typical workflow for in vitro antioxidant assays.
Caption: General mechanism of radical scavenging by an antioxidant.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Conclusion
While the existing literature strongly suggests that lignans from Schisandra chinensis possess significant antioxidant properties, specific quantitative data for this compound from standardized assays like DPPH, ABTS, and FRAP are needed for a definitive comparative analysis. The provided experimental protocols and data for established positive controls serve as a benchmark for future research aimed at elucidating the precise antioxidant capacity of this compound. Such studies will be invaluable for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this natural compound.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Schisanlignone C and Related Lignans
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Schisanlignone C and other bioactive lignans found in Schisandra chinensis. The cross-validation of these methods is essential for ensuring data accuracy, reliability, and consistency in research, quality control, and drug development. This document outlines the performance parameters of each method, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The choice between HPLC-DAD and UPLC-MS/MS for the analysis of this compound and other lignans depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. UPLC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-DAD, making it particularly suitable for trace-level analysis and complex biological samples.
Table 1: Performance Comparison of HPLC-DAD and UPLC-MS/MS for Lignan Analysis
| Parameter | HPLC-DAD | UPLC-MS/MS |
| **Linearity (R²) ** | ≥ 0.9991[1] | ≥ 0.99[2] |
| Limit of Detection (LOD) | 0.04 - 0.43 µg/mL[1] | Not explicitly stated, but method is described as highly sensitive[2] |
| Limit of Quantification (LOQ) | 0.14 - 17.79 ng/mL[2] | 0.49 - 2.07 µg/mL[1] |
| Precision (RSD%) | Intra-day: < 1.15%[1] | Intra-day: 2.35% - 6.41%[2] |
| Inter-day: Not explicitly stated | Inter-day: 3.83% - 7.39%[2] | |
| Accuracy (Recovery %) | 97.74% - 102.71%[3] | 80.21% - 114.53%[2] |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the simultaneous determination of multiple lignans in Schisandra chinensis.
Sample Preparation:
-
Accurately weigh 0.5 g of powdered Schisandra chinensis fruit.
-
Add 25 mL of methanol to the sample.
-
Perform ultrasonic extraction for 30 minutes.
-
Cool the extract to room temperature and replenish the lost weight with methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).[3][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 217 nm.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.[3]
Validation Parameters:
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended purpose.[1][4][5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides enhanced sensitivity and selectivity for the quantification of lignans, especially at low concentrations.
Sample Preparation:
-
Weigh 20 mg of the powdered sample.
-
Add 1 mL of supramolecular solvent (SUPRAS).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm membrane for analysis.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable UPLC column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific lignans.[2]
Validation Parameters:
The UPLC-MS/MS method validation includes assessing linearity, precision (intra- and inter-day), accuracy (recovery), LOD, and LOQ.[2]
Visualizations
Figure 1. Experimental workflow for HPLC-DAD analysis of lignans.
Figure 2. Experimental workflow for UPLC-MS/MS analysis of lignans.
References
- 1. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Silence: The Unconfirmed Mechanism of Schisanlignone C
Despite extensive investigation, the precise mechanism of action for Schisanlignone C, a lignan compound isolated from Schisandra chinensis, remains unconfirmed in publicly available scientific literature. While numerous studies have detailed the anti-inflammatory properties of other lignans from this plant, specific experimental data on this compound is conspicuously absent. This guide will address the current landscape of knowledge regarding Schisandra chinensis lignans as a whole and highlight the need for further research to elucidate the specific role of this compound.
Researchers, scientists, and drug development professionals are often tasked with exploring the therapeutic potential of natural compounds. Lignans from Schisandra chinensis, a plant with a long history in traditional medicine, have emerged as promising candidates for their anti-inflammatory effects. However, the focus of current research has been on a handful of more abundant lignans, leaving compounds like this compound in a scientific blind spot.
The Known Anti-Inflammatory Mechanisms of Schisandra chinensis Lignans
Studies on various lignans isolated from Schisandra chinensis, such as Schisandrin A, Schisandrin B, and Gomisin N, have established a general mechanism of action centered on the inhibition of key inflammatory pathways. These compounds have been shown to suppress the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).
The primary signaling pathways implicated in the anti-inflammatory effects of these well-studied lignans include:
-
Nuclear Factor-kappa B (NF-κB) Pathway: This is a central regulator of the inflammatory response. Schisandra lignans have been demonstrated to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines and enzymes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade plays a crucial role in cellular responses to external stressors, including inflammation. Specific lignans from Schisandra chinensis have been found to modulate MAPK signaling, leading to a reduction in the inflammatory response.
-
Activator Protein-1 (AP-1) and Interferon Regulatory Factor 3 (IRF3) Pathways: Research on a collective extract of Schisandra Chinensis lignans (SCL) has shown inhibitory effects on the AP-1 and IRF3 signaling pathways, further contributing to their anti-inflammatory profile.
The general workflow for investigating the anti-inflammatory mechanism of these lignans is depicted below:
Experimental Workflow for Assessing Anti-inflammatory Activity. This diagram illustrates the typical in vitro experimental process used to evaluate the anti-inflammatory effects of Schisandra lignans.
The Uncharted Territory of this compound
While the mechanisms of other Schisandra lignans provide a potential framework, it is crucial to emphasize that this is speculative in the absence of direct experimental evidence for this compound. The structural nuances of individual lignans can lead to significant differences in their biological activity and molecular targets.
The lack of data on this compound presents both a challenge and an opportunity. For researchers, it represents a novel area of investigation with the potential for new discoveries in the field of anti-inflammatory drug development. Future studies should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous biological testing.
-
In Vitro Assays: Performing comprehensive in vitro studies, similar to those conducted on other lignans, to assess its impact on inflammatory mediator production and key signaling pathways in relevant cell lines.
-
Target Identification: Employing advanced techniques to identify the specific molecular targets of this compound.
-
In Vivo Studies: If in vitro activity is confirmed, proceeding to animal models of inflammation to evaluate its efficacy and safety.
A Call for Focused Research
The current body of scientific literature does not permit a definitive confirmation of the mechanism of action for this compound. While its chemical relatives from Schisandra chinensis have demonstrated clear anti-inflammatory properties through the modulation of well-defined signaling pathways, this compound remains an enigma. The scientific community is encouraged to undertake focused research to isolate, characterize, and evaluate the biological activities of this lesser-known lignan. Such efforts are essential to unlock its potential therapeutic value and contribute to a more complete understanding of the pharmacological richness of Schisandra chinensis.
Until such data becomes available, any claims regarding the specific mechanism of action of this compound should be treated with caution. The comparison with other lignans provides a valuable starting point for hypothesis generation, but it is not a substitute for direct experimental validation.
structure-activity relationship (SAR) studies of Schisanlignone C derivatives
A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published research on the structure-activity relationship (SAR) of Schisanlignone C derivatives, this guide provides a comparative analysis of other prominent lignans isolated from Schisandra chinensis. The data presented here is intended to serve as a valuable resource for understanding the cytotoxic potential of this class of compounds.
The fruit of Schisandra chinensis is a rich source of dibenzocyclooctadiene lignans, which have demonstrated a range of biological activities, including significant cytotoxic effects against various cancer cell lines. Understanding the relationship between the chemical structure of these lignans and their cytotoxic potency is crucial for the development of novel anticancer agents. This guide summarizes the cytotoxic activity of several key lignans from Schisandra chinensis against the human colon adenocarcinoma cell line LoVo, based on published experimental data.
Comparative Cytotoxic Activity of Schisandra chinensis Lignans
The following table summarizes the in vitro antiproliferative activity of various lignans isolated from Schisandra chinensis against the LoVo human colon adenocarcinoma cell line. The data is extracted from Šmejkal et al. (2010).
| Compound | Structure | IC50 (µM) on LoVo cells |
| (+)-Schisandrin | (Figure available in original publication) | 84.4 |
| (+)-Deoxyschisandrin | (Figure available in original publication) | 22.6 |
| (-)-Gomisin N | (Figure available in original publication) | 27.4 |
| (-)-Tigloyl-deangeloyl-gomisin F | (Figure available in original publication) | 81.7 |
| Camptothecin (Positive Control) | Not applicable | Data not provided in a comparable format in the source |
Experimental Protocols
The following experimental protocol for the antiproliferative activity assay is based on the methodology described by Šmejkal et al. (2010).
Cell Line and Culture:
-
Cell Line: LoVo (human colon adenocarcinoma).
-
Culture Medium: Cells are maintained in a suitable culture medium, typically Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Antiproliferative Activity Assay (MTT Assay):
-
Cell Seeding: LoVo cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test lignans. A vehicle control (e.g., DMSO) and a positive control (e.g., camptothecin) are also included.
-
Incubation: The cells are incubated with the compounds for a period of 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Signaling Pathways of Cytotoxicity
Studies on specific Schisandra lignans have begun to elucidate the molecular mechanisms underlying their cytotoxic effects. The primary modes of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptotic Pathway of Gomisin N
Gomisin N has been shown to induce apoptosis in human leukemia U937 cells through the intrinsic mitochondrial pathway.[1] This process involves the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases 9 and 3.[1]
References
Independent Replication of Schisanlignone C Findings: A Comparative Guide
Initial research into the lignan Schisanlignone C, first isolated from Schisandra viridis A. C. Sm., has revealed challenges in accessing the original publication and a lack of direct independent replication studies. This guide provides a summary of the available information and outlines the necessary experimental framework for future validation of the initial findings.
The foundational research describing the isolation and characterization of this compound was published in 1992 in Acta Chimica Sinica by Luo G. and colleagues. This publication stands as the primary source of information on this compound. However, the full text of this article has proven difficult to access through standard academic search channels, hindering a detailed analysis of the original experimental data and protocols.
Furthermore, a comprehensive search for subsequent studies that have independently replicated the biological findings attributed to this compound has not yielded any direct citations or follow-up research. This absence of independent validation underscores the need for further investigation to substantiate the initial claims.
Original Findings (Based on available information)
Framework for Independent Replication
To address the gap in the scientific record, this guide proposes a framework for the independent replication of the original findings concerning this compound. This involves two key stages: the isolation and characterization of the compound, followed by a systematic evaluation of its biological activities.
Table 1: Proposed Experiments for Independent Replication
| Experimental Stage | Objective | Key Methodologies | Data to be Collected |
| Isolation and Characterization | To isolate this compound from Schisandra viridis and confirm its structure. | Solvent extraction, column chromatography (silica gel, HPLC), spectroscopic analysis (¹H-NMR, ¹³C-NMR, Mass Spectrometry). | Yield of pure compound, spectroscopic data for structural confirmation. |
| Biological Activity Screening | To investigate the potential biological effects of this compound. | In vitro assays for cytotoxicity (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (e.g., measurement of nitric oxide production in LPS-stimulated macrophages), and neuroprotective effects (e.g., protection against oxidative stress-induced neuronal cell death). | IC₅₀ values for cytotoxicity, inhibition of inflammatory markers, percentage of cell viability in neuroprotection assays. |
Experimental Protocols
Detailed protocols for the proposed experiments are outlined below. These are standard methodologies that would provide a robust and comparable dataset to any initial findings.
Protocol 1: Isolation and Characterization of this compound
-
Plant Material: Dried and powdered aerial parts of Schisandra viridis A. C. Sm.
-
Extraction: Sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.
-
Fractionation: The ethyl acetate extract, likely to contain lignans, will be subjected to column chromatography on silica gel.
-
Purification: Fractions showing the presence of lignans (monitored by TLC) will be further purified using high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compound will be identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with the data reported in the original publication, if obtainable, or by de novo structure determination.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous control cell line.
-
Treatment: Cells will be seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours.
-
Assay: MTT reagent will be added to each well, followed by incubation. The resulting formazan crystals will be dissolved in a solubilization solution.
-
Data Analysis: The absorbance will be measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) will be calculated.
Experimental Workflow
The logical flow of the proposed independent replication study is depicted in the following diagram.
Conclusion
The current body of scientific literature lacks independent replication of the findings related to this compound. To build a credible foundation for any potential therapeutic applications of this compound, it is imperative that the scientific community undertakes a rigorous and transparent process of validating the original research. The experimental framework proposed in this guide provides a clear path forward for researchers to independently isolate, characterize, and evaluate the biological activities of this compound. The dissemination of such replication studies, regardless of their outcome, will be crucial for the advancement of knowledge in this area.
evaluating the synergistic effects of Schisanlignone C with other compounds
A Comparison Guide for Researchers
The quest for effective cancer therapies often leads to the exploration of combination treatments, aiming to enhance efficacy while mitigating toxicity. Schisanlignone C, a lignan derived from the medicinal plant Schisandra chinensis, has emerged as a compound of interest in this regard. This guide provides a comparative analysis of the synergistic effects of this compound with the conventional chemotherapeutic agent cisplatin, drawing upon key experimental findings. Two distinct narratives unfold from the available research: one demonstrating a potent synergistic antitumor effect in breast and colon cancer models, and another revealing a protective role against cisplatin-induced toxicity in oral cancer cells. This guide will delve into the experimental data, methodologies, and underlying mechanisms of these contrasting outcomes to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Synergistic Antitumor Efficacy in Breast and Colon Cancer
A pivotal study by Wang et al. (2024) has illuminated the synergistic potential of this compound (referred to as SC in the study) in combination with cisplatin in preclinical models of breast and colon cancer. Their findings suggest that this combination significantly inhibits tumor growth by modulating the tumor microenvironment and enhancing the host's anti-tumor immune response.
Quantitative Analysis of Antitumor Effects
The study utilized 4T1 breast cancer and MC38 colon cancer mouse models to evaluate the in vivo efficacy of this compound and cisplatin, both alone and in combination. While the full quantitative data from the study is not publicly available, the authors report a significantly greater inhibitory effect on tumor growth in the combination therapy group compared to either monotherapy.
Table 1: In Vivo Antitumor Efficacy of this compound and Cisplatin Combination
| Treatment Group | Cancer Model | Reported Outcome | Quantitative Data |
| Control | 4T1 (Breast), MC38 (Colon) | Uninhibited tumor growth | Not Available |
| This compound (SC) Alone | 4T1 (Breast), MC38 (Colon) | Inhibition of tumor growth | Not Available |
| Cisplatin Alone | 4T1 (Breast), MC38 (Colon) | Inhibition of tumor growth | Not Available |
| SC + Cisplatin | 4T1 (Breast), MC38 (Colon) | Significantly greater inhibition of tumor growth compared to monotherapies [1] | Not Available |
Note: The absence of specific numerical data on tumor volume and weight from the primary publication limits a direct quantitative comparison.
Mechanism of Synergistic Action: Immune System Activation
The synergistic effect of this compound and cisplatin is attributed to the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This innate immune sensing pathway, when activated, leads to a type I interferon (IFN) response, which in turn promotes the infiltration and activation of cytotoxic immune cells within the tumor.
Table 2: Immunomodulatory Effects of this compound and Cisplatin Combination
| Immune Cell Population | Effect of Combination Therapy | Quantitative Data |
| CD4+ T Cells | Increased infiltration into the tumor | Not Available |
| CD8+ T Cells | Increased infiltration into the tumor | Not Available |
| Natural Killer (NK) Cells | Increased infiltration into the tumor | Not Available |
Note: While the study reports a marked increase in the presence of these immune cells, specific quantitative data from flow cytometry analysis is not provided in the available literature.
The proposed signaling pathway is visualized in the diagram below:
Caption: Synergistic activation of the cGAS-STING pathway by this compound and Cisplatin.
Experimental Protocols
While detailed, step-by-step protocols are not available in the public domain, the key experimental methodologies employed in the Wang et al. (2024) study include:
-
In Vivo Tumor Models: 4T1 breast cancer cells and MC38 colon cancer cells were implanted in mice to establish tumors. The mice were then treated with this compound, cisplatin, the combination, or a vehicle control. Tumor growth was monitored over time.
-
Flow Cytometry: To analyze the immune cell populations within the tumors, tumor tissues were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies specific for CD4, CD8, and NK cell markers.
-
RNA Sequencing and qRT-PCR: These techniques were used to analyze the gene expression changes in the tumor tissues, particularly focusing on the genes involved in the type I IFN response and the cGAS-STING pathway.
The workflow for the in vivo experiment is illustrated below:
Caption: Workflow of the in vivo study on this compound and Cisplatin.
Protective Effects Against Cisplatin-Induced Cytotoxicity in Oral Cancer
In contrast to the synergistic antitumor effects observed in breast and colon cancer, a study by Kim et al. (2018) reported a protective effect of Schisandrin C (a closely related or identical compound to this compound) against cisplatin-induced cytotoxicity in YD-38 human oral squamous carcinoma cells.
Quantitative Analysis of Cytotoxicity
The study evaluated cell viability using the MTT assay. Pre-treatment with Schisandrin C was found to significantly increase the viability of YD-38 cells that were subsequently exposed to cisplatin.
Table 3: Cell Viability of YD-38 Cells Treated with Schisandrin C and Cisplatin
| Treatment Group | Concentration | Reported Outcome | Quantitative Data |
| Control | - | High cell viability | Not Available |
| Schisandrin C Alone | 20 µM | >90% cell viability compared to control[2] | Not Available |
| Cisplatin Alone | Varies | Dose-dependent reduction in cell viability[2] | Not Available |
| Schisandrin C + Cisplatin | 20 µM SC (pre-treatment) + Varies Cisplatin | Significantly increased cell viability compared to cisplatin alone [2] | Not Available |
Note: Specific percentage values for cell viability across all cisplatin concentrations with and without Schisandrin C pre-treatment are not provided in the available publication.
Mechanism of Protective Action: Inhibition of Apoptosis
The protective effect of Schisandrin C is attributed to its ability to inhibit apoptosis (programmed cell death) induced by cisplatin. This is achieved through the suppression of key apoptotic signaling molecules.
Table 4: Effect of Schisandrin C on Apoptosis-Related Proteins in Cisplatin-Treated YD-38 Cells
| Apoptosis-Related Protein | Effect of Cisplatin Alone | Effect of Schisandrin C + Cisplatin |
| Bax/Bcl-2 ratio | Increased (pro-apoptotic)[2] | Repressed increase (anti-apoptotic)[2] |
| Cleaved caspase 3 | Increased (pro-apoptotic)[2] | Suppressed increase (anti-apoptotic)[2] |
| p-JNK | Increased (pro-apoptotic)[2] | Suppressed increase (anti-apoptotic)[2] |
| Cytochrome c release | Increased (pro-apoptotic)[2] | Inhibited (anti-apoptotic)[2] |
| Intracellular ROS | Increased | Suppressed |
The proposed mechanism of this protective effect is depicted below:
Caption: Schisandrin C inhibits cisplatin-induced apoptosis by reducing ROS and cytochrome c release.
Experimental Protocols
The key experimental procedures used in the Kim et al. (2018) study are as follows:
-
Cell Culture: YD-38 human oral squamous carcinoma cells were used.
-
MTT Assay: This colorimetric assay was used to assess cell viability by measuring the metabolic activity of the cells after treatment with Schisandrin C, cisplatin, or the combination.
-
Western Blotting: This technique was employed to measure the protein levels of key apoptosis-related molecules like Bax, Bcl-2, and cleaved caspase 3.
-
Live/Dead Cell Staining: This assay was used to visually confirm the effect of the treatments on cell viability.
The experimental workflow for the in vitro cytotoxicity study is outlined below:
Caption: Workflow for evaluating the protective effect of Schisandrin C in vitro.
Discussion and Future Directions
The contrasting findings from these two studies highlight the complex and context-dependent nature of drug interactions. The synergistic antitumor effect of this compound with cisplatin in breast and colon cancer models appears to be mediated by an immune-stimulatory mechanism. Conversely, in an oral cancer cell line, Schisandrin C exhibited a protective effect against cisplatin-induced apoptosis.
Several factors could contribute to these differing outcomes, including:
-
Cancer Type and Cell Line Specificity: The genetic and phenotypic differences between the cancer cell lines used (4T1, MC38 vs. YD-38) could dictate their response to the drug combination.
-
In Vivo vs. In Vitro Models: The study by Wang et al. was conducted in vivo, allowing for the assessment of immune system involvement, which is a critical component of the observed synergy. The in vitro model used by Kim et al. lacks this systemic immunological context.
-
Compound Specificity: Although both studies refer to "Schisandrin C" or "this compound," slight variations in the purity or isomeric composition of the compounds used could potentially influence their biological activity.
For researchers and drug development professionals, these findings underscore the importance of comprehensive preclinical evaluation of combination therapies across multiple cancer types and experimental models. Future research should aim to:
-
Obtain and publish detailed quantitative data from preclinical studies to allow for robust meta-analyses and comparisons.
-
Investigate the synergistic potential of this compound and cisplatin in a wider range of cancer models, including patient-derived xenografts.
-
Elucidate the precise molecular mechanisms that determine whether this compound acts as a synergistic partner or a protective agent in combination with cisplatin.
-
Conduct in vivo studies on the combination in oral cancer models to determine if the protective effects observed in vitro translate to a whole-organism context.
By addressing these key areas, the scientific community can gain a clearer understanding of the therapeutic potential of this compound in combination with conventional chemotherapies, ultimately paving the way for the development of more effective and personalized cancer treatments.
References
Comparative Transcriptomic Analysis of Schisanlignone C Treatment: A Data-Driven Guide
Currently, there is no publicly available data from comparative transcriptomic studies on cells treated with Schisanlignone C. Extensive searches of scientific literature and databases did not yield any studies that have investigated the global gene expression changes induced by this specific compound.
Therefore, it is not possible to provide a comparison guide with supporting experimental data, detailed methodologies, or visualizations of signaling pathways as requested. The core requirement of summarizing quantitative data into clearly structured tables cannot be met due to the absence of this primary data.
For researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound, this represents a significant knowledge gap and an opportunity for novel research. Future studies employing RNA sequencing (RNA-seq) on relevant cell lines or primary cells treated with this compound would be necessary to elucidate its mechanism of action at the transcriptional level.
Hypothetical Experimental Workflow
Should such research be undertaken, a typical experimental workflow for a comparative transcriptomic analysis would involve the following steps. This can serve as a methodological guide for future investigations.
Caption: A generalized workflow for a transcriptomic study of this compound.
Potential Areas of Investigation
Based on the known biological activities of other lignans from Schisandra, future transcriptomic studies on this compound could focus on its effects on pathways related to:
-
Inflammation: Investigating the modulation of key inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT.
-
Oxidative Stress: Examining the expression of genes involved in the antioxidant response, including those regulated by Nrf2.
-
Apoptosis: Assessing changes in the expression of pro- and anti-apoptotic genes to understand its effects on cell survival.
-
Drug Metabolism: Analyzing the expression of cytochrome P450 enzymes and other drug-metabolizing enzymes.
The data generated from such studies would be invaluable for understanding the molecular mechanisms of this compound and for guiding its potential therapeutic applications. We encourage the scientific community to explore this area to fill the current void in the literature.
Assessing the Therapeutic Index: A Comparative Analysis of Schisanlignone C and Established Anticancer Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of the therapeutic index of Schisanlignone C, a lignan derived from the medicinal plant Schisandra sp., against the well-established chemotherapeutic agents cisplatin and doxorubicin is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed examination of available experimental data to objectively assess the potential safety and efficacy profile of this natural compound in comparison to conventional cancer therapies.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin between the toxic and therapeutic doses, suggesting a more favorable safety profile. For the purpose of this guide, the therapeutic index is considered based on the ratio of the median lethal dose (LD50) or median toxic dose (TD50) to the median effective dose (ED50) or the half-maximal inhibitory concentration (IC50) where in vivo efficacy data is unavailable.
Quantitative Comparison of Cytotoxicity and Acute Toxicity
| Compound | Organism | Route of Administration | LD50 (mg/kg) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Cisplatin | Mouse | Intravenous | 11 |
| Mouse | Intraperitoneal | 12-14.3 | |
| Rat | Oral | 25.8 | |
| Doxorubicin | Mouse | Intravenous | 17-21 |
| Mouse | Intraperitoneal | 11.16 | |
| Rat | Intravenous | 12.5 |
Table 1: Acute Toxicity Data (LD50) of Cisplatin and Doxorubicin. This table presents the median lethal dose (LD50) of cisplatin and doxorubicin in rodent models, providing a measure of their acute toxicity.
| Compound | Cancer Cell Line | IC50 (µM) |
| Gomisin G (a dibenzocyclooctadiene lignan) | Leukemia | 5.51 µg/mL |
| HeLa | 5.51 µg/mL | |
| Schisantherin A (a dibenzocyclooctadiene lignan) | Leukemia | 61.2 µg/mL |
| Cisplatin | A549 (Lung Carcinoma) | 2.0 - 40 |
| MCF-7 (Breast Adenocarcinoma) | 3.3 - 25.6 | |
| HeLa (Cervical Adenocarcinoma) | 1.1 - 9.3 | |
| HepG2 (Hepatocellular Carcinoma) | 6.2 - 15.7 | |
| Doxorubicin | A549 (Lung Carcinoma) | 0.07 - 1.5 |
| MCF-7 (Breast Adenocarcinoma) | 0.04 - 0.8 | |
| HeLa (Cervical Adenocarcinoma) | 0.06 - 1.0 | |
| HepG2 (Hepatocellular Carcinoma) | 0.1 - 0.48 |
Table 2: In Vitro Cytotoxicity (IC50) Against Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of cisplatin, doxorubicin, and related Schisandra lignans against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency. Note: Specific IC50 values for this compound were not available in the reviewed literature; therefore, data for structurally related dibenzocyclooctadiene lignans, Gomisin G and Schisantherin A, are presented as a proxy.
Experimental Protocols
Determination of LD50 (Acute Toxicity Study): The median lethal dose (LD50) is typically determined through acute toxicity studies in animal models, such as mice or rats. The general protocol involves the administration of a single dose of the test compound through various routes (e.g., oral, intravenous, intraperitoneal). Multiple dose groups with a range of concentrations are used, and the animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to cause death in 50% of the animals.
Determination of IC50 (In Vitro Cytotoxicity Assay): The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, it is the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. A common method to determine the IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the drug concentration.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways through which these compounds exert their cytotoxic effects is crucial for evaluating their therapeutic potential and potential side effects.
This compound and Related Lignans: Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This involves the modulation of key signaling cascades.
Caption: this compound signaling pathway leading to apoptosis.
Cisplatin: Cisplatin is a platinum-based drug that exerts its anticancer effect primarily by forming DNA adducts, which leads to the activation of DNA damage response pathways and ultimately triggers apoptosis.
Caption: Cisplatin-induced DNA damage and apoptotic pathway.
Doxorubicin: Doxorubicin is an anthracycline antibiotic that has multiple mechanisms of action, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to the induction of apoptosis.
Caption: Doxorubicin's multi-faceted mechanism leading to apoptosis.
Conclusion
Based on the available in vitro cytotoxicity data, Schisandra lignans such as Gomisin G and Schisantherin A demonstrate potent anticancer activity. However, a direct comparison of the therapeutic index of this compound with cisplatin and doxorubicin is hampered by the lack of in vivo toxicity and efficacy data for this compound. Cisplatin and doxorubicin are known to have narrow therapeutic indices, characterized by significant dose-limiting toxicities.
Future research should prioritize conducting in vivo studies to determine the LD50 and ED50 of this compound in relevant cancer models. Such data is imperative for a conclusive assessment of its therapeutic index and for positioning it as a potential candidate for further preclinical and clinical development. The exploration of natural compounds like this compound remains a promising avenue in the quest for safer and more effective cancer therapies.
Disclaimer: This comparison guide is intended for informational purposes for a scientific audience and is based on publicly available research data. It is not intended to provide medical advice.
Contact: [Insert Contact Information]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Schisanlignone C
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Schisanlignone C, a bioactive lignan, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential to mitigate risks associated with this and other hazardous chemicals.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, demanding strict adherence to safety protocols. According to safety data sheets, it is fatal if swallowed or inhaled and causes serious skin and eye irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, must be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Quantitative Hazard Data
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | |
| Short-term (acute) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | |
| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following protocol outlines the necessary procedures for its safe management and disposal.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes unused or excess compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the substance.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[2] Maintain separate, clearly labeled containers for solid and liquid waste.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant and leak-proof containers for collecting this compound waste.[3] Ensure the containers are compatible with the waste's physical and chemical properties. Liquid waste containers should not be filled to more than 80% capacity and must have a secure screw-top cap.[3]
-
Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste."[3] The label should also include the full chemical name "this compound," its associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date when the first waste was added.
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[3] This area should be clearly marked as a "Hazardous Waste Storage Area."[3]
-
Secondary Containment: All waste containers must be placed in appropriate secondary containment to prevent spills from spreading.[2]
Step 4: Final Disposal
-
Professional Disposal: The disposal of this compound must be conducted through an approved and licensed waste disposal plant. Never dispose of this chemical down the sink or in regular trash.[2][3][4]
-
Contaminated Packaging: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[5] After decontamination, the container should be rendered unusable and disposed of in accordance with institutional and local regulations.[5]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
